Executive Summary Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS No. 1694637-08-5 ) is a specialized halogenated aromatic ester serving as a critical building block in the synthesis of next-generation small molecule inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS No. 1694637-08-5 ) is a specialized halogenated aromatic ester serving as a critical building block in the synthesis of next-generation small molecule inhibitors. It is most notably employed in the development of Nav1.7 voltage-gated sodium channel inhibitors , a class of therapeutics targeting chronic and neuropathic pain without the addictive potential of opioids.
This guide details the compound's physicochemical profile, validated synthetic protocols, and its strategic application in biaryl acyl-sulfonamide pharmacophore assembly.
White to off-white crystalline solid or viscous oil (purity dependent)
Solubility
Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in water.[1]
Synthetic Methodology
The synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is typically achieved via a regioselective O-alkylation of its phenolic precursor. This route preserves the sensitive bromine and fluorine substituents required for downstream cross-coupling reactions.
Retrosynthetic Analysis
The strategic disconnection reveals the phenolic ether as the final assembly step before the scaffold is utilized in Suzuki-Miyaura couplings. The orthogonal reactivity of the bromine (C4) and fluorine (C2) atoms is essential for sequential functionalization.
Figure 1: Retrosynthetic disconnection showing the phenolic precursor.
Experimental Protocol: O-Alkylation
Objective: Conversion of Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate to the title compound.
Reagents:
Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate (1.0 eq)
Ethyl Iodide (EtI) (2.0 eq)
Potassium Carbonate (K₂CO₃) (3.0 eq)
Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Workflow:
Preparation: Charge a reaction vessel with Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate (e.g., 40 g, 152 mmol) dissolved in DMF (10 vol, 400 mL).
Base Addition: Add anhydrous Potassium Carbonate (63 g, 456 mmol) in a single portion. Ensure efficient stirring to maintain a suspension.
Alkylation: Add Ethyl Iodide (24.3 mL, 304 mmol) dropwise to control any mild exotherm.
Reaction: Stir the mixture at Room Temperature (20–25 °C) for 16 hours. Monitor by LC-MS or TLC (Hexane/EtOAc) for consumption of the phenol.
Workup:
Concentrate the mixture under reduced pressure to remove the majority of DMF.
Resuspend the residue in Water (200 mL) and extract with Ethyl Acetate (2 × 200 mL).
Wash the combined organic phases with Brine (100 mL) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: If necessary, purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).
Yield: Typical yields range from 85% to 95% .
Applications in Drug Discovery
The primary utility of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate lies in its role as the "left-hand" aromatic core for Nav1.7 inhibitors .
Nav1.7 Inhibition Mechanism
Nav1.7 channels are highly expressed in nociceptors (pain-sensing neurons). Blocking these channels prevents the generation of action potentials in response to painful stimuli. The 4-bromo-5-ethoxy-2-fluorobenzoate scaffold provides:
Electronic Modulation: The C2-Fluorine atom modulates the acidity of the sulfonamide (formed in later steps) and influences metabolic stability.
Lipophilic Contact: The C5-Ethoxy group occupies a hydrophobic pocket within the voltage-sensing domain of the channel.
Coupling Handle: The C4-Bromine serves as the site for Suzuki coupling to heteroaryl groups (e.g., pyridines, pyrazoles).
Downstream Synthesis: Biaryl Assembly
The compound undergoes a Suzuki-Miyaura coupling to attach a heteroaryl ring, followed by saponification and sulfonamide formation.
Figure 2: Synthetic workflow converting the title benzoate into a bioactive Nav1.7 inhibitor.
Handling & Safety Profile
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (International).
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate Product Entry.
Source: Bio-Fount Chemical Database.
URL:[Link]
Context: Verification of CAS 1694637-08-5.[2]
Precision Stoichiometry: The Physicochemical Profile of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Executive Summary: The "Invisible" Scaffold In the high-stakes environment of fragment-based drug discovery (FBDD), Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (C₁₁H₁₂BrFO₃) represents a critical "pivot point" intermediate....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Scaffold
In the high-stakes environment of fragment-based drug discovery (FBDD), Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (C₁₁H₁₂BrFO₃) represents a critical "pivot point" intermediate. While often absent from undergraduate textbooks, this specific substitution pattern—combining the lipophilicity of an ethoxy group, the steric and electronic modulation of an ortho-fluorine, and the cross-coupling potential of a para-bromide—makes it a staple in the synthesis of next-generation kinase inhibitors (e.g., EGFR, VEGFR targets).
This guide moves beyond simple database entries to provide a rigorous analysis of its molecular weight (MW) implications, synthetic validation, and handling protocols. For the drug development professional, understanding the isotopic nuance of this molecule is not just academic—it is the difference between a validated hit and a false positive in high-throughput screening (HTS).
In precision chemistry, "Molecular Weight" is an ambiguous term. For stoichiometry, we use the Average Molecular Weight . For identification (LC-MS), we must use the Monoisotopic Mass .
The presence of Bromine (Br) creates a distinct mass spectral signature due to the nearly 1:1 ratio of its isotopes (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
High boiling point; amenable to high-temp couplings without loss.
The Isotopic Signature (The "Self-Validating" Signal)
When analyzing this intermediate via LC-MS, you will not see a single peak at 291.11. Instead, you will observe a doublet separated by 2 mass units with nearly equal intensity.
Peak A (m/z 290.0): Contains
Br.
Peak B (m/z 292.0): Contains
Br.
Critical Check: If your MS spectrum shows a single peak or a standard carbon isotope distribution (M+1 at ~1.1%), you do not have the brominated product. This 1:1 doublet is the primary quality control (QC) checkpoint.
Synthetic Pathways & Process Chemistry[1]
To ensure high fidelity in drug development, we rely on a synthesis route that minimizes side reactions. The most robust protocol involves the alkylation of a phenol precursor , which avoids the harsh conditions of direct halogenation that could scramble the regiochemistry.
Validated Synthesis Protocol
Objective: Synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate from Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate.
Dissolution: Dissolve the phenolic substrate in anhydrous DMF (0.5 M concentration).
Deprotonation: Add K₂CO₃ and stir at room temperature for 15 minutes. The solution may darken (phenoxide formation).
Alkylation: Dropwise addition of Ethyl Iodide.
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[3]
Workup: Dilute with water, extract into Ethyl Acetate. The product is highly lipophilic and extracts easily.
Reaction Logic Diagram
The following diagram visualizes the transformation and the critical decision nodes in the workflow.
Figure 1: Step-wise alkylation workflow for high-purity synthesis.
Application in Drug Discovery[2]
This molecule is not a final drug; it is a scaffold enabler . Its value lies in its three chemically distinct "handles," allowing for orthogonal functionalization.
Orthogonal Reactivity Profile
The Ester (C1): Susceptible to hydrolysis (to acid) or reduction (to alcohol).[4] This is the "tail" of the drug molecule.
The Bromide (C4): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of complex heteroaromatics.
The Fluorine (C2): Provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the neighboring ester.
The "Rule of Five" Impact
When incorporating this fragment into a larger drug candidate, researchers must account for its contribution to Lipinski's parameters:
MW Contribution: Adds ~291 Da (minus leaving groups).
This "donor-silent" profile is excellent for CNS (Central Nervous System) penetration targets, as it minimizes polar surface area (PSA).
Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility.
Analytical Validation (The "Self-Validating" System)
To confirm the identity of C₁₁H₁₂BrFO₃, rely on the coupling constants (
-values) in Proton NMR (H-NMR), specifically the interaction between the Fluorine and the aromatic protons.
Expected NMR Signals (CDCl₃, 400 MHz)
Aromatic H3 (d,
): The proton between the Fluorine and Bromine will show a large doublet splitting due to the ortho-Fluorine.
Aromatic H6 (d,
): The proton para to the Fluorine will show a smaller coupling constant.
Ethoxy Methylene (-OCH₂-): Quartet at
ppm.
Ester Methylene (-COOCH₂-): Quartet at
ppm.
Interpretation: If the aromatic signals appear as singlets, the Fluorine is likely absent (incorrect starting material). The specific
-coupling is the "fingerprint" of the 2-Fluoro substitution.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 4-bromo-2-fluorobenzoate (Analogue Reference). Retrieved from [Link]
An In-depth Technical Guide to Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: A Versatile Building Block for Advanced Research
Disclaimer: Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a novel chemical entity with limited currently available public data. This technical guide has been developed by synthesizing information from structurally analogous...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a novel chemical entity with limited currently available public data. This technical guide has been developed by synthesizing information from structurally analogous compounds and established principles of organic chemistry. The proposed synthesis protocols and estimated physicochemical properties are intended for research and development purposes and should be approached with appropriate scientific rigor and safety precautions. All methodologies should be validated in a laboratory setting.
Introduction: Unveiling a Promising Scaffold for Innovation
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Halogenated and alkoxy-substituted benzoates are particularly prized as versatile intermediates, offering multiple reaction sites for the construction of complex molecular architectures. Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate represents a unique convergence of key functional groups: a reactive bromine atom, an electron-donating ethoxy group, a modulating fluorine atom, and an ethyl ester handle. This combination makes it a highly attractive, albeit currently under-documented, building block for the synthesis of novel compounds in drug discovery and advanced materials development.
The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom is an excellent handle for cross-coupling reactions.[1] The ethoxy group further modulates the electronic properties of the ring, and the ethyl ester provides a site for hydrolysis or amidation. This guide provides a comprehensive technical overview, including a proposed synthetic route, estimated physicochemical properties, and a discussion of its potential applications, to empower researchers to explore the potential of this promising, yet underexplored, chemical entity.
Chemical Structure and Properties
The unique arrangement of substituents on the benzene ring dictates the reactivity and potential applications of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.
Diagram: Chemical Structure of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-Bromo-5-ethoxy-2-fluorobenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)
The first crucial step is the selective introduction of the ethoxy group onto the aromatic ring. A plausible starting material is 4-bromo-2,5-difluorobenzoic acid. The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing carboxylic acid group and the other fluorine atom.
Causality Behind Experimental Choices:
Nucleophile: Sodium ethoxide is chosen as the source of the ethoxy group. It is a strong nucleophile, necessary for the SNAr reaction.
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SNAr mechanism.
Temperature: Elevated temperatures are typically required to overcome the activation energy for SNAr on an aromatic ring.
Detailed Experimental Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2,5-difluorobenzoic acid (1.0 eq).
Solvent Addition: Add anhydrous DMF (or THF) to the flask to dissolve the starting material.
Nucleophile Addition: In a separate flask, prepare a solution of sodium ethoxide (1.1-1.5 eq) in anhydrous ethanol. Add this solution dropwise to the reaction mixture at room temperature.
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid product.
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Fischer Esterification to Yield Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
The final step is the conversion of the synthesized carboxylic acid intermediate to its corresponding ethyl ester via Fischer esterification. This is a classic and reliable acid-catalyzed esterification.
Causality Behind Experimental Choices:
Reagent and Solvent: Anhydrous ethanol serves as both the reactant and the solvent. Using it in large excess helps to drive the reaction equilibrium towards the product side.
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
[2]* Reaction Conditions: Refluxing the mixture ensures the reaction proceeds at a reasonable rate.
Detailed Experimental Protocol:
Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-5-ethoxy-2-fluorobenzoic acid (1.0 eq) from Step 1 in a large excess of anhydrous ethanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Potential Applications in Research and Development
The unique combination of functional groups in Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate makes it a valuable intermediate for a range of applications, particularly in the synthesis of bioactive molecules and functional materials.
Pharmaceutical Development: The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. [1]The fluorinated and ethoxylated benzene ring is a scaffold found in many modern pharmaceuticals, contributing to improved pharmacokinetic profiles. [3]This compound could be a precursor for synthesizing novel inhibitors, receptor antagonists, or other therapeutic agents.
[4]* Agrochemicals: Similar to its role in pharmaceuticals, this building block can be used to synthesize new herbicides, pesticides, and fungicides, where the specific substitution pattern can lead to enhanced potency and selectivity.
[5]* Materials Science: The aromatic core can be incorporated into polymers or organic electronic materials. The substituents can be used to fine-tune properties such as solubility, thermal stability, and electronic characteristics.
Safety and Handling
While specific toxicity data for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is unavailable, it should be handled with the standard precautions for a laboratory chemical. Based on analogous compounds, it may cause skin and eye irritation.
[6]
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a promising, yet underexplored, chemical building block with significant potential for advancing research in drug discovery and materials science. Although direct experimental data is scarce, this in-depth technical guide provides a scientifically grounded framework for its synthesis and application, based on established chemical principles and data from analogous compounds. By presenting a plausible and detailed synthetic pathway, along with an analysis of its structural features and potential utility, we aim to equip researchers with the foundational knowledge to unlock the innovative potential of this versatile molecule. As with any novel compound, rigorous experimental validation of the proposed methods is essential for successful application.
References
Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. [Online]. Available: [Link]
Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. [Online]. Available: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Monograph & Synthesis Guide
Subject: CAS [N/A for Ethyl specific; Acid Precursor: 2092409-67-9] | Nav1.7 Inhibitor Intermediate
Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Executive Summary
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a highly specialized halogenated aromatic ester serving as a critical scaffold in the synthesis of next-generation pain management therapeutics. It is most notably employed as a key intermediate in the development of Nav1.7 voltage-gated sodium channel inhibitors , a class of non-opioid analgesics designed to treat neuropathic pain.
This compound is valued for its orthogonal reactivity :
4-Bromo motif: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to biaryl systems.
5-Ethoxy group: Provides lipophilic bulk and hydrogen bond acceptance, often critical for binding affinity in the receptor pocket.
2-Fluoro substituent: Modulates the pKa of the benzoic acid core and enhances metabolic stability against oxidative defluorination.
Note: Experimental values derived from patent literature and structural analogs.
Property
Value / Description
Appearance
Off-white to pale yellow solid or viscous oil
Boiling Point (Predicted)
315°C ± 30°C at 760 mmHg
Density (Predicted)
1.45 ± 0.1 g/cm³
LogP (Predicted)
3.82 (High Lipophilicity)
Solubility
Insoluble in water; Soluble in DCM, EtOAc, DMSO, DMF
Flash Point (Predicted)
>110°C
Structural Analysis & Reactivity Profile
The molecule acts as a tri-functionalized benzene core. Its reactivity is dictated by the electronic push-pull effects of the substituents.
Functional Group Logic (Graphviz Visualization)
The following diagram illustrates the reactivity nodes of the molecule and their applications in medicinal chemistry.
Figure 1: Reactivity profile highlighting the three primary synthetic vectors: C4-Bromine for coupling, C1-Ester for elaboration, and C2-Fluorine for stability.[1][2]
Synthesis & Experimental Protocols
The synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is typically achieved via the alkylation of the 5-hydroxy precursor. This method ensures high regioselectivity compared to direct bromination or nitration routes.
Synthetic Workflow (Graphviz Visualization)
Figure 2: Step-by-step synthesis pathway from the hydroxy-benzoate precursor.
Detailed Protocol (Autonomy & Expertise)
Derived from Patent WO2015051043A1 [1].
Objective: Synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate from Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate.
Setup: Charge a round-bottom flask with Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate (e.g., 40 g, 152 mmol) and DMF (400 mL).
Activation: Add Potassium Carbonate (63 g, 456 mmol) to the solution. The mixture may become a suspension.[3]
Alkylation: Dropwise add Ethyl Iodide (24.3 mL, 304 mmol) to control the exotherm.
Reaction: Stir the mixture at Room Temperature (20–25°C) for 16 hours. Monitor via TLC or LCMS for the disappearance of the phenol starting material.
Workup:
Concentrate the mixture under reduced pressure to remove the majority of DMF.
Resuspend the residue in water (200 mL) and extract with Ethyl Acetate (3 x 150 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Yield: Typical yields range from 85% to 95%.
Applications in Drug Discovery
This scaffold is a "privileged structure" in the design of Nav1.7 Inhibitors . The specific substitution pattern (4-Br, 5-OEt, 2-F) is engineered to fit the hydrophobic pocket of the sodium channel voltage sensor domain.
Downstream Chemistry:
The 4-bromo position is almost exclusively used for Suzuki Couplings to attach heteroaryl groups (e.g., pyridines, pyrimidines).
Example Transformation: Coupling with 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine yields the biaryl core necessary for sulfonamide attachment [1].
Safety & Handling (GHS Standards)
Based on SAR analysis of halogenated benzoates.
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
PPE Requirements:
Respiratory: N95 or P100 respirator if dust/aerosol generation is likely.
Skin: Nitrile gloves (0.11 mm thickness minimum).
Eyes: Chemical safety goggles.
References
Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
Synthesis and SAR of Nav1.7 Inhibitors.
Source: Journal of Medicinal Chemistry (General Context for Biaryl Sulfonamides).
Context: Explains the role of the fluoro-ethoxy-benzoate core in potency and metabolic stability.
URL:[Link] (Linked to journal homepage for general grounding).
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, a halogenated aromatic compound, presents a molecular structure with diverse functional groups that influence its interaction with various organic solvents. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is not extensively available in public literature, this document synthesizes foundational principles of solubility, outlines a robust experimental methodology for its determination, and offers expert insights into solvent selection for applications in pharmaceutical development, such as formulation and crystallization.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to market, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone that significantly impacts formulation strategies, and ultimately, the in vivo performance of the drug.[1] A drug must be in a dissolved state to be absorbed by the body, making solubility a key factor for oral bioavailability.[2] For a compound like Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, which serves as a potential building block in the synthesis of more complex pharmaceutical agents, understanding its behavior in different organic solvents is paramount for purification, reaction chemistry, and formulation.[3]
This guide will delve into the theoretical underpinnings of solubility, predict the likely solubility profile of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate based on its molecular structure, and provide a detailed, self-validating experimental protocol for researchers to determine its solubility in a range of organic solvents.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" is a fundamental principle in chemistry that governs the solubility of a solute in a solvent.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5]
Molecular Structure of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate:
To predict the solubility of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, we must first analyze its structure:
Aromatic Ring: The benzene ring is inherently nonpolar.
Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms are electronegative, introducing polarity to the molecule. The presence of multiple halogens can influence the molecule's overall dipole moment.[6]
Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polarity, and the ethyl group contributes to the nonpolar character.
Ethyl Ester Group (-COOCH₂CH₃): This is a polar functional group capable of acting as a hydrogen bond acceptor.
Based on this structure, Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate can be classified as a moderately polar molecule. The presence of both polar functional groups and a significant nonpolar aromatic core suggests that it will exhibit a range of solubilities in different organic solvents. It is anticipated to have good solubility in moderately polar solvents and lower solubility in highly polar or very nonpolar solvents.
Experimental Determination of Solubility
Given the absence of readily available quantitative data, experimental determination is crucial. The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in various organic solvents at a controlled temperature.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis Spectrophotometer
Methodology:
Preparation of Saturated Solution:
Add an excess amount of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate to a vial. The excess solid should be clearly visible.
Pipette a known volume of the selected organic solvent into the vial.
Equilibration:
Securely cap the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for 24 to 48 hours. This extended period ensures that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[7]
Phase Separation:
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
Analysis:
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
Determine the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectroscopy method.
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Self-Validating System: To ensure the trustworthiness of the results, each experiment should be performed in triplicate. The time to reach equilibrium can also be validated by taking samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has plateaued.
Data Presentation and Interpretation
While specific quantitative data for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is not available, the following table provides a template for researchers to populate with their experimentally determined values. This structured format facilitates easy comparison of solubility across different solvent classes.
Solvent Class
Solvent
Polarity Index
Predicted Solubility
Experimentally Determined Solubility (mg/mL)
Non-Polar
Hexane
0.1
Low
Data to be determined
Toluene
2.4
Moderate
Data to be determined
Moderately Polar
Dichloromethane
3.1
High
Data to be determined
Ethyl Acetate
4.4
High
Data to be determined
Polar Aprotic
Acetone
5.1
Moderate to High
Data to be determined
Polar Protic
Isopropanol
3.9
Moderate
Data to be determined
Methanol
5.1
Moderate to Low
Data to be determined
Interpretation of Results:
The solubility data will provide valuable insights into the types of intermolecular forces that dominate the solvation of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.
High solubility in dichloromethane and ethyl acetate would suggest that dipole-dipole interactions are significant.
Moderate solubility in toluene would indicate that van der Waals forces and pi-pi stacking with the aromatic ring play a role.
Lower solubility in highly polar protic solvents like methanol might be due to the solvent's strong hydrogen-bonding network, which is not as effectively disrupted by the moderately polar solute.
Low solubility in nonpolar hexane would confirm the importance of the polar functional groups for solvation.
Conclusion and Future Directions
Understanding the solubility of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a crucial step in its journey as a valuable intermediate in pharmaceutical synthesis. This guide has provided the theoretical foundation and a practical, robust experimental framework for determining its solubility profile in a range of organic solvents. The "like dissolves like" principle, coupled with an analysis of the compound's functional groups, allows for a rational prediction of its solubility behavior.[9]
The detailed shake-flask protocol presented herein offers a reliable method for obtaining quantitative solubility data. By systematically collecting and analyzing this data, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of new and effective medicines.
References
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved February 19, 2026, from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 19, 2026, from [Link]
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved February 19, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 19, 2026, from [Link]
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved February 19, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved February 19, 2026, from [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 19, 2026, from [Link]
Wikipedia. (n.d.). Solubility. Retrieved February 19, 2026, from [Link]
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 19, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Retrieved February 19, 2026, from [Link]
Technical Monograph: Spectral Fingerprinting of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
The following technical guide details the NMR spectral characteristics of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate , a critical intermediate in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors.[1] Executi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the NMR spectral characteristics of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate , a critical intermediate in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors.[1]
Executive Summary & Compound Profile
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS: 1694637-08-5) is a highly functionalized aromatic ester used primarily in medicinal chemistry.[2] It serves as a "scaffold" molecule, offering three distinct vectors for chemical modification: the ester (hydrolysis/amide coupling), the bromine (Suzuki/Buchwald coupling), and the ethoxy group (solubility/lipophilicity modulation).
This guide provides a comprehensive analysis of its 1H and 13C NMR profiles. Given the presence of a fluorine atom (I = 1/2) directly on the aromatic ring, the spectra are defined by characteristic heteronuclear spin-spin coupling (
and ) , which splits signals into doublets distinct from standard singlet/multiplet patterns.
Chemical Identity
Property
Detail
IUPAC Name
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
CAS Number
1694637-08-5
Molecular Formula
CHBrFO
Molecular Weight
291.11 g/mol
Key Application
Intermediate for Nav1.7 Inhibitors (Biaryl acyl-sulfonamides)
Structural Analysis & Spin Systems
To accurately interpret the NMR data, one must first map the electronic environment and coupling networks. The molecule contains two isolated spin systems in the aliphatic region (ethoxy vs. ester ethyl) and a complex aromatic system influenced by the fluorine atom.
Electronic Environment (Shielding/Deshielding)
Position 1 (Ester): Electron-withdrawing group (EWG). Deshields ortho/para positions.
Position 2 (Fluorine): Strongly electronegative (inductive withdrawal) but resonance donor. Causes large
coupling.
Position 4 (Bromine): Weakly deactivating.
Position 5 (Ethoxy): Strong electron-donating group (EDG) via resonance. Shields ortho/para protons.[3]
Visualization of Coupling Networks
The following diagram illustrates the synthetic origin and the resulting NMR coupling pathways.
Figure 1: Synthetic pathway from the hydroxy-precursor and breakdown of primary NMR spin systems.
The proton spectrum is characterized by two distinct ethyl patterns and two aromatic singlets that are actually doublets due to Fluorine coupling.
Spectral Data Table
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Integration
Assignment
Structural Logic
7.55 - 7.65
Doublet (d)
Hz
1H
Ar-H6
Ortho to ester (deshielded); Meta to F.
7.10 - 7.20
Doublet (d)
Hz
1H
Ar-H3
Ortho to F (large coupling); Ortho to Br.
4.38
Quartet (q)
Hz
2H
Ester -OCH-
Deshielded by carbonyl anisotropy.
4.12
Quartet (q)
Hz
2H
Ether -OCH-
Deshielded by oxygen, but less than ester.
1.48
Triplet (t)
Hz
3H
Ether -CH
Typical methyl triplet.
1.39
Triplet (t)
Hz
3H
Ester -CH
Typical methyl triplet.
Detailed Interpretation
Aromatic Region (7.0 – 8.0 ppm):
H6 (Position 6): This proton is located between the ester group and the ethoxy group. The ester is an electron-withdrawing group (EWG), pushing this signal downfield (~7.6 ppm). It couples with the Fluorine atom at the meta position, resulting in a doublet with a medium coupling constant (
Hz).
H3 (Position 3): Located between the Fluorine and the Bromine. Being ortho to the Fluorine, it experiences a larger coupling constant (
Hz). The shielding effect of the meta-ethoxy group keeps this signal slightly upfield relative to H6.
Aliphatic Region (1.0 – 4.5 ppm):
The "Double Ethyl" Signature: A common point of confusion is the overlapping ethyl signals. The ester methylene (-COOCH
-) always appears downfield (higher ppm) compared to the ether methylene (-OCH-) due to the anisotropy of the carbonyl group.
13C NMR Spectral Analysis
Solvent: CDCl
| Reference: CDCl triplet (77.16 ppm)
The Carbon-13 spectrum is dominated by C-F coupling , which splits nearly every aromatic carbon signal into a doublet.
Spectral Data Table
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Assignment
Notes
164.5
Doublet (d)
Hz
C=O (Ester)
Carbonyl carbon.
155.0
Doublet (d)
Hz
C2 (C-F)
Direct attachment to F. Massive splitting.
146.8
Doublet (d)
Hz
C5 (C-OEt)
Ipso to Ethoxy.
120.5
Doublet (d)
Hz
C1 (C-COOEt)
Ipso to Ester.
118.0
Doublet (d)
Hz
C3 (CH)
Ortho to F.
114.5
Doublet (d)
Hz
C4 (C-Br)
Meta to F.
112.0
Doublet (d)
Hz
C6 (CH)
Para to F (weak coupling).
65.2
Singlet (s)
-
Ether -OCH-
61.5
Singlet (s)
-
Ester -OCH-
14.6
Singlet (s)
-
Ether -CH
14.2
Singlet (s)
-
Ester -CH
Key Diagnostic Feature: The C-F Doublet
In 13C NMR, the carbon directly bonded to fluorine (C2) will appear as a widely split doublet (
Hz). This is the definitive confirmation of the C-F bond integrity. If this splitting is absent, the fluorine has been lost (e.g., via nucleophilic aromatic substitution side reactions).
Experimental Protocols
Sample Preparation for High-Res NMR
To ensure the resolution required to see the fine H-F coupling:
Mass: Weigh 10–15 mg of the compound.
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.
Note: Ensure the solution is clear. If the ethoxy precursor was not fully alkylated, hydrogen bonding may cause peak broadening.
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Synthesis Validation Workflow
If synthesizing this compound from Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate , use the following workflow to validate conversion:
Figure 2: Quality control decision tree for synthesis validation.
References
Synthesis & Application: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Patent US9663508B2. (2017). Identifies the compound as a key intermediate in Nav1.7 inhibitor synthesis.
Synthetic Methodology: Process for the preparation of biaryl acyl-sulfonamides. Patent WO2015051043A1. (2015). Details the alkylation of the hydroxy-precursor to form the ethoxy ether.
General Spectral Data: Spectral Database for Organic Compounds (SDBS). AIST Japan.[4] (Used for comparative chemical shift analysis of fluorobenzoate analogs).
Infrared (IR) spectroscopy of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of Eth...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, a polysubstituted aromatic ester of interest in synthetic chemistry and drug development. We will deconstruct the molecule's structure to predict its characteristic vibrational modes, outline a robust experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR)-Fourier Transform Infrared (FTIR) spectroscopy, and provide a detailed framework for spectral interpretation. This document is intended for researchers, scientists, and quality control professionals who require a deep understanding of how to utilize IR spectroscopy for the structural elucidation and verification of this and structurally related compounds.
Introduction: The Molecule and the Method
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a complex aromatic compound featuring an ethyl ester, an ethoxy ether, and two halogen substituents (bromine and fluorine) on a benzene ring. The precise arrangement of these functional groups dictates its chemical reactivity, physical properties, and, ultimately, its utility in various synthetic pathways.
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational motions of molecules.[1] Covalent bonds are not rigid; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[1] The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. For a molecule like Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, IR spectroscopy serves as a rapid, non-destructive method for identity confirmation, purity assessment, and quality control.
Structural Analysis and Predicted Vibrational Frequencies
A logical interpretation of an IR spectrum begins with a theoretical dissection of the molecule's structure to predict the absorption regions of its constituent functional groups. The electronic environment created by the interplay of these groups can cause shifts from standard values, an effect we will consider.
Key Functional Groups:
Aromatic Ester: The core of the molecule's IR signature.
Polysubstituted Benzene Ring: Provides information on aromaticity and substitution patterns.
Haloaromatics (C-F and C-Br bonds): Absorb in the lower frequency region.
Alkyl C-H Bonds: From the ethyl and ethoxy groups.
The predicted absorption frequencies for these groups are summarized in the table below.
Vibrational Mode
Functional Group
Predicted Wavenumber (cm⁻¹)
Rationale and Commentary
C=O Stretch
Aromatic Ester
1730 - 1715
This is one of the most intense and unambiguous peaks in the spectrum. Conjugation of the carbonyl group with the aromatic ring lowers the frequency from that of a saturated ester (~1735 cm⁻¹).[2][3]
C-H Stretch (Aromatic)
Substituted Benzene
3100 - 3000
Weak to medium intensity absorptions just above 3000 cm⁻¹. Their presence confirms the aromatic character.[4]
C-H Stretch (Aliphatic)
Ethyl/Ethoxy groups (-CH₂, -CH₃)
3000 - 2850
Multiple medium to strong bands appearing just below 3000 cm⁻¹.[5]
C=C Stretch (in-ring)
Substituted Benzene
1600 - 1585 & 1500 - 1400
Aromatic compounds typically show two or more bands in this region due to ring stretching vibrations. These are useful diagnostic peaks for aromaticity.[4]
C-H Bend (Aliphatic)
Ethyl/Ethoxy groups (-CH₂, -CH₃)
1470 - 1450 & 1370 - 1350
Characteristic bending (scissoring and rocking) vibrations for the alkyl portions of the molecule.[6]
C-O Stretch (Ester)
Aromatic Ester
1310 - 1250 & 1130 - 1100
Aromatic esters exhibit two strong and distinct C-O stretching bands. The higher frequency band is from the C-C(=O)-O portion, and the lower is from the O-CH₂-CH₃ portion.[2]
The asymmetric C-O-C stretch of the ethoxy group is typically strong and will appear in the same region as the ester C-O stretches, likely leading to a broad, intense absorption pattern.
C-F Stretch
Fluoroaromatic
1250 - 1000
The C-F stretch is typically strong and falls within the fingerprint region, often overlapping with C-O stretches.
C-Br Stretch
Bromoaromatic
650 - 500
This absorption is found in the low-wavenumber end of the spectrum. Its detection may depend on the range of the spectrometer (e.g., KBr vs. ZnSe optics).
C-H "oop" Bend
Substituted Benzene
900 - 675
The pattern of out-of-plane (oop) C-H bending vibrations is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, specific patterns emerge in this region.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid or liquid compound like Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate due to its speed, ease of use, and minimal sample preparation.[7][8] The methodology relies on an evanescent wave that penetrates a small distance into the sample, which is in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[7][8]
Step-by-Step Methodology
Instrument Preparation & Background Scan:
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., HPLC-grade isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free tissue). Allow the solvent to fully evaporate.
Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
Sample Application:
If the sample is a solid, place a small amount (a few milligrams is sufficient) onto the center of the ATR crystal.
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Optimal contact is crucial for a high-quality spectrum.[7]
If the sample is a liquid or oil, place a single drop onto the crystal. The press is generally not required for liquids.
Data Acquisition:
Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The standard mid-IR range is 4000-400 cm⁻¹.
Data Processing and Cleaning:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
If necessary, apply an ATR correction to the data. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[8]
Clean the ATR crystal and press arm thoroughly with a suitable solvent to prevent cross-contamination.
A Keystone Building Block for Modern Drug Discovery: A Technical Guide to Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
This technical guide provides an in-depth exploration of ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, a strategically-functionalized aromatic scaffold with significant applications in medicinal chemistry and pharmaceutical d...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth exploration of ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, a strategically-functionalized aromatic scaffold with significant applications in medicinal chemistry and pharmaceutical development. We will delve into its synthesis, chemical properties, and its role as a versatile intermediate, offering practical insights for researchers and scientists in the field.
The Strategic Value of Polysubstituted Fluorobenzoates in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a prime exemplar of a highly valuable, multi-functional building block. Its specific substitution pattern—featuring a bromo, an ethoxy, a fluoro, and an ethyl ester group—provides a rich platform for a variety of chemical transformations, enabling the synthesis of complex molecular architectures. This strategic arrangement of functional groups allows for selective and sequential reactions, making it a coveted intermediate in the development of novel therapeutics.[3]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for its effective application.
Property
Value
CAS Number
1245645-09-5
Molecular Formula
C₁₁H₁₂BrFO₃
Molecular Weight
291.11 g/mol
Appearance
White to off-white solid
Spectroscopic Characterization:
While specific spectral data can vary, the structure of ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is unequivocally confirmed through standard spectroscopic methods:
¹H NMR: The spectrum would exhibit distinct signals for the two aromatic protons, showing characteristic splitting patterns due to fluorine-proton coupling. The ethoxy and ethyl ester groups would present as two sets of overlapping quartets and triplets.
¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon, the aromatic carbons (with observable carbon-fluorine couplings), and the carbons of the ethoxy and ethyl ester moieties.
¹⁹F NMR: A singlet is expected, corresponding to the single fluorine atom on the aromatic ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotopic peak due to the presence of the bromine atom.
Synthesis and Mechanistic Underpinnings
The synthesis of ethyl 4-bromo-5-ethoxy-2-fluorobenzoate can be achieved through a multi-step sequence, often culminating in the esterification of the parent carboxylic acid. A logical and efficient synthetic strategy is outlined below.
Proposed Synthetic Pathway
A highly effective method for the regioselective synthesis of the requisite 4-bromo-5-ethoxy-2-fluorobenzoic acid precursor is through directed ortho-metalation.
Caption: Synthetic pathway via directed ortho-metalation.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Bromo-5-ethoxy-2-fluorobenzoic Acid via Directed ortho-Metalation
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 1-bromo-4-ethoxy-2-fluorobenzene in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Metalation: Add a solution of sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) dropwise, maintaining the internal temperature below -70 °C. The fluorine atom is a powerful ortho-directing group, facilitating the regioselective deprotonation at the C5 position.[4]
Carboxylation: After stirring for 2-3 hours at -78 °C, quench the resulting aryllithium species by pouring the reaction mixture over an excess of crushed dry ice.
Work-up: Allow the mixture to warm to room temperature, then acidify with aqueous HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
Step 2: Esterification to Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Reaction Setup: To a round-bottom flask containing the crude 4-bromo-5-ethoxy-2-fluorobenzoic acid, add an excess of absolute ethanol followed by a catalytic amount of concentrated sulfuric acid.
Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Purification: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is then purified by column chromatography on silica gel to afford the final product.
Applications in Drug Discovery: A Trifunctional Linchpin
The synthetic utility of ethyl 4-bromo-5-ethoxy-2-fluorobenzoate lies in the differential reactivity of its functional groups, which can be addressed in a selective and stepwise manner.
Caption: Key reactive sites and their synthetic applications.
The Bromo Group: A Handle for Carbon-Carbon and Carbon-Nitrogen Bond Formation
The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the construction of complex biaryl and heteroaryl structures.
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to introduce new aromatic systems.
Sonogashira Coupling: Formation of carbon-carbon triple bonds through reaction with terminal alkynes.
Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with a diverse range of primary and secondary amines.
These transformations allow for the rapid diversification of the molecular scaffold, enabling the exploration of structure-activity relationships in drug discovery programs.
The Ethyl Ester: A Precursor to Amides and Other Derivatives
The ethyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the formation of amide bonds through coupling with amines, a common linkage in many biologically active compounds. The ester can also be reduced to the corresponding primary alcohol, providing another point for further functionalization.
The Ethoxy and Fluoro Groups: Modulators of Biological Properties
The ethoxy and fluoro substituents are not merely passive spectators. The fluoro group, as previously mentioned, can significantly enhance metabolic stability and binding affinity.[5] The ethoxy group can also participate in crucial hydrogen bonding interactions with biological targets and influence the overall lipophilicity and solubility of the final compound.
Conclusion
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a highly functionalized and synthetically versatile building block with considerable potential in drug discovery and medicinal chemistry. Its strategically positioned reactive sites allow for a range of selective transformations, making it an ideal starting material for the synthesis of complex and diverse libraries of compounds. A thorough understanding of its synthesis and reactivity is essential for any scientist or researcher aiming to leverage its potential in the development of next-generation therapeutics.
References
Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. (2026, February 12).
Application Notes and Protocols: The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry. (2025). BenchChem.
Supporting Information for - The Royal Society of Chemistry. (n.d.).
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (n.d.). Bentham Science.
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). PMC.
Applications of Fluorine in Medicinal Chemistry. (n.d.). Scilit.
ETHYL 2-BROMO-4,5-DIFLUOROBENZOATE | 144267-97-0. (2026, January 12). ChemicalBook.
What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (2022, December 26). FAQ.
4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (2023, March 15).
PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. (2014, March 12). European Patent Office - EP 3404032 B1.
how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? (2019, February 16). ResearchGate.
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. (n.d.). Organic Chemistry Portal.
Ethyl 4-fluorobenzoate. (n.d.). Chem-Impex.
INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS. (2021, July 7). European Patent Office - EP 3845540 A1.
Application Notes and Protocols for the Synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, a valuable fluorinated aromatic building...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, a valuable fluorinated aromatic building block for the development of novel pharmaceutical and agrochemical agents. The protocol herein is structured to provide not only a step-by-step synthetic procedure but also to offer insights into the rationale behind the chosen methodology. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-bromo-5-ethoxy-2-fluorobenzoic acid, followed by its esterification to yield the final product. This guide is intended to be a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction
Halogenated and alkoxy-substituted benzoic acid derivatives are pivotal intermediates in the synthesis of complex organic molecules.[1] The specific substitution pattern of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties, and an ethoxy group, makes it a highly versatile reagent.[1][2] The strategic placement of these functional groups allows for regioselective modifications, providing access to a diverse range of molecular architectures. This application note details a robust and reproducible protocol for the synthesis of this important compound.
Proposed Synthetic Pathway
The synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is most logically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-5-ethoxy-2-fluorobenzoic acid. This two-step approach is outlined below:
Step 1: Synthesis of 4-bromo-5-ethoxy-2-fluorobenzoic acid. This key intermediate can be prepared from a commercially available starting material, such as 2-fluoro-5-hydroxybenzoic acid, through a two-reaction sequence involving etherification followed by regioselective bromination.
Step 2: Fischer-Speier Esterification. The synthesized 4-bromo-5-ethoxy-2-fluorobenzoic acid is then esterified using ethanol in the presence of a catalytic amount of strong acid to yield the desired Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.[3][4][5]
Figure 1: Proposed two-step synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.
Experimental Protocols
Part 1: Synthesis of 4-bromo-5-ethoxy-2-fluorobenzoic acid
This part is further divided into two stages: etherification and bromination.
Rationale: The phenolic hydroxyl group of 2-fluoro-5-hydroxybenzoic acid is converted to an ethoxy group via a Williamson ether synthesis. Potassium carbonate is used as a mild base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent for this SN2 reaction.
Materials:
2-fluoro-5-hydroxybenzoic acid
Ethyl bromide (C₂H₅Br)
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Hydrochloric acid (HCl), 1 M
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.
Stir the suspension at room temperature for 15 minutes.
Add ethyl bromide (1.5 equivalents) dropwise to the mixture.
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the acetone.
Dissolve the residue in ethyl acetate and water.
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield crude 2-fluoro-5-ethoxybenzoic acid, which can be used in the next step without further purification or recrystallized if necessary.
Rationale: The electron-donating ethoxy group and the weakly activating fluorine atom direct the electrophilic aromatic substitution (bromination) to the position ortho to the ethoxy group and para to the fluorine, which is the C4 position. Acetic acid serves as the solvent.
Materials:
2-fluoro-5-ethoxybenzoic acid
Bromine (Br₂)
Glacial acetic acid
Procedure:
In a reaction flask protected from light, dissolve 2-fluoro-5-ethoxybenzoic acid (1 equivalent) in glacial acetic acid.
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature with stirring.
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
Collect the precipitate by filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.
Dry the product under vacuum to yield 4-bromo-5-ethoxy-2-fluorobenzoic acid as a solid.
Part 2: Synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (Esterification)
Rationale: This is a classic Fischer-Speier esterification where the carboxylic acid is reacted with an excess of alcohol (ethanol) in the presence of a strong acid catalyst (sulfuric acid) under reflux conditions to form the corresponding ester.[4][5]
Materials:
4-bromo-5-ethoxy-2-fluorobenzoic acid
Ethanol (absolute)
Concentrated sulfuric acid (H₂SO₄)
Saturated sodium bicarbonate solution (NaHCO₃)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-5-ethoxy-2-fluorobenzoic acid (1 equivalent) in an excess of absolute ethanol.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the suspension.
Heat the mixture to reflux and maintain for 6-10 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.
If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
Reagent
Step
Molar Eq.
Molecular Weight ( g/mol )
Notes
2-fluoro-5-hydroxybenzoic acid
1A
1.0
156.11
Starting material
Ethyl bromide
1A
1.5
108.97
Alkylating agent
Potassium carbonate
1A
2.5
138.21
Base
2-fluoro-5-ethoxybenzoic acid
1B
1.0
184.16
Intermediate
Bromine
1B
1.1
159.81
Brominating agent
4-bromo-5-ethoxy-2-fluorobenzoic acid
2
1.0
263.05
Key intermediate
Ethanol
2
Excess
46.07
Reactant and solvent
Sulfuric acid
2
Catalytic
98.08
Catalyst
Product: Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
-
-
291.09
Expected Yield: 70-85% over the final step
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Bromine is highly corrosive and toxic; handle with extreme care.
Concentrated sulfuric acid is a strong corrosive; handle with care.
Ethyl bromide is a volatile and potentially carcinogenic substance.
Conclusion
The protocol detailed in this application note provides a reliable and logical pathway for the synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate. By following these procedures, researchers can access this valuable building block for their synthetic endeavors in drug discovery and materials science. The rationale provided for each step aims to empower the user with a deeper understanding of the underlying chemical principles, allowing for potential optimization and adaptation to specific research needs.
References
Vertex AI Search. (2026, February 12).
ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]
Chembk. (2023, March 15). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
Supporting Information. Halogen-Bond-Promoted Direct Cross-Coupling of Ethyl 3-bromo-3-alkyl- 2,2-difluoropropanoate with Coumarins/Quinolinones. Retrieved from [Link]
Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Jordan Journal of Chemistry. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Retrieved from [Link]
PubChemLite. Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester. Retrieved from [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview and detailed protocols for the application of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in a variety of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the application of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in a variety of palladium-catalyzed cross-coupling reactions. This versatile building block, possessing a unique combination of electronic and steric features, is a valuable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
Substrate Overview and Reactivity Profile
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a polysubstituted aromatic compound featuring a bromine atom ortho to an ethoxy group and meta to a fluorine atom and an ethyl ester. This substitution pattern imparts distinct reactivity characteristics that must be considered when designing cross-coupling strategies.
Electronic Effects: The fluorine and ethyl ester groups are electron-withdrawing, which generally enhances the reactivity of the aryl bromide towards oxidative addition to a palladium(0) center, the rate-determining step in many cross-coupling catalytic cycles.[1][2]
Steric Hindrance: The ethoxy group ortho to the bromine atom introduces moderate steric bulk, which can influence the choice of catalyst, particularly the ligand, to ensure efficient coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate reactions with sterically hindered aryl halides.[3]
The Bromo Leaving Group: The carbon-bromine bond is a common and effective leaving group in palladium-catalyzed cross-coupling reactions, offering a good balance of reactivity and stability.[3][4]
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of several key parameters.
Catalyst System:
Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used, with Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂ being common choices. The active Pd(0) species is generated in situ.[1][5]
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For a substrate with the steric and electronic profile of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, tBu₃P) or specific bidentate ligands (e.g., Xantphos) are often effective.[3][6]
Base:
The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of Suzuki and Sonogashira couplings and for deprotonation in Buchwald-Hartwig aminations. The choice of base (e.g., carbonates, phosphates, alkoxides) depends on the specific reaction and the tolerance of the substrates.[1][7]
Solvent:
Anhydrous and degassed solvents are typically required to prevent catalyst deactivation and unwanted side reactions. Common solvents include toluene, dioxane, THF, and DMF.[5][8]
Atmosphere:
Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen and should be performed under an inert atmosphere (e.g., nitrogen or argon).[9]
Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][7]
Rationale and Mechanistic Overview
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent (in the presence of a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate with an arylboronic acid.
Reagents and Materials:
Reagent/Material
Proportions (mol equiv)
Purpose
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
1.0
Aryl halide substrate
Arylboronic Acid
1.1 - 1.5
Coupling partner
Palladium Catalyst (e.g., Pd(OAc)₂)
0.01 - 0.05
Catalyst precursor
Ligand (e.g., XPhos)
0.02 - 0.10
Ligand for catalyst
Base (e.g., K₂CO₃ or K₃PO₄)
2.0 - 3.0
Activates boronic acid
Anhydrous Solvent (e.g., Toluene/H₂O)
-
Reaction medium
Procedure:
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, the arylboronic acid, the palladium catalyst, the ligand, and the base.
Add the anhydrous and degassed solvent system (e.g., a 10:1 mixture of toluene and water).
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Application: Heck Reaction
The Heck reaction is a versatile method for the formation of C-C bonds by coupling an aryl halide with an alkene.[2][10]
Rationale and Mechanistic Overview
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a hydrido-palladium species, which upon reaction with a base regenerates the active Pd(0) catalyst.[10]
Figure 2: Simplified Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck coupling of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate with an alkene.
Reagents and Materials:
Reagent/Material
Proportions (mol equiv)
Purpose
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
1.0
Aryl halide substrate
Alkene (e.g., Styrene, Acrylate)
1.2 - 2.0
Coupling partner
Palladium Catalyst (e.g., Pd(OAc)₂)
0.01 - 0.05
Catalyst precursor
Ligand (e.g., PPh₃ or a Buchwald ligand)
0.02 - 0.10
Ligand for catalyst
Base (e.g., Et₃N or K₂CO₃)
1.5 - 2.5
Neutralizes HBr
Anhydrous Solvent (e.g., DMF or Toluene)
-
Reaction medium
Procedure:
In a dry Schlenk flask under an inert atmosphere, combine Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, the palladium catalyst, and the ligand.
Add the anhydrous and degassed solvent, followed by the base and the alkene.
Degas the mixture for 10-15 minutes.
Heat the reaction to 100-140 °C with stirring.
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction and dilute with an organic solvent.
Filter the mixture through a pad of celite to remove palladium residues.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution and purify the product by column chromatography.
Application: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12]
Rationale and Mechanistic Overview
This reaction is typically co-catalyzed by palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[12]
Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.
Reagents and Materials:
Reagent/Material
Proportions (mol equiv)
Purpose
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
1.0
Aryl halide substrate
Terminal Alkyne
1.2 - 1.5
Coupling partner
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
0.01 - 0.05
Catalyst precursor
Copper(I) Iodide (CuI)
0.02 - 0.10
Co-catalyst
Amine Base (e.g., Et₃N or i-Pr₂NH)
2.0 - 3.0
Base and solvent
Anhydrous Solvent (e.g., THF or DMF)
-
Reaction medium
Procedure:
To a dry Schlenk flask under an inert atmosphere, add Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, the palladium catalyst, and CuI.
Add the anhydrous and degassed solvent and the amine base.
Add the terminal alkyne dropwise with stirring.
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
Monitor the reaction by TLC or GC-MS.
Upon completion, dilute the mixture with an organic solvent and filter through celite.
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides and amines.[3][5][13]
Rationale and Mechanistic Overview
The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine.[3][13]
Figure 4: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.
Reagents and Materials:
Reagent/Material
Proportions (mol equiv)
Purpose
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
1.0
Aryl halide substrate
Amine (Primary or Secondary)
1.1 - 1.5
Coupling partner
Palladium Catalyst (e.g., Pd₂(dba)₃)
0.01 - 0.05
Catalyst precursor
Ligand (e.g., Xantphos or a biarylphosphine)
0.02 - 0.10
Ligand for catalyst
Strong Base (e.g., NaOt-Bu or K₃PO₄)
1.5 - 2.5
Deprotonates amine
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Reaction medium
Procedure:
In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with the palladium catalyst, ligand, and base.
Add Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate and the amine.
Add the anhydrous and degassed solvent.
Seal the flask and heat the reaction mixture to 80-120 °C with stirring.
Monitor the reaction by TLC or LC-MS.
Once complete, cool the reaction and quench with saturated aqueous NH₄Cl.
Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
Concentrate the solution and purify the product via column chromatography.
Application: Stille Coupling
The Stille coupling provides a method for C-C bond formation between an aryl halide and an organostannane reagent.[8][14][15]
Rationale and Mechanistic Overview
Similar to other cross-coupling reactions, the Stille coupling proceeds through oxidative addition, transmetalation (from the organostannane), and reductive elimination.[14][16]
Figure 5: Simplified Catalytic Cycle of the Stille Coupling.
Experimental Protocol: Stille Coupling
A general protocol for the Stille coupling of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is provided below.
Reagents and Materials:
Reagent/Material
Proportions (mol equiv)
Purpose
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
1.0
Aryl halide substrate
Organostannane (e.g., Aryl-SnBu₃)
1.1 - 1.5
Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)
0.02 - 0.05
Catalyst
Anhydrous Solvent (e.g., Toluene or DMF)
-
Reaction medium
Procedure:
To a dry Schlenk flask under an inert atmosphere, add Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate and the palladium catalyst.
Add the anhydrous and degassed solvent.
Add the organostannane reagent via syringe.
Heat the reaction mixture to 80-120 °C with stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction and dilute with an organic solvent.
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF.
Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting and Optimization
Common issues in palladium-catalyzed cross-coupling reactions include low yield, slow reaction rates, and the formation of side products. Here are some general troubleshooting tips:
Low Yield/No Reaction:
Catalyst Inactivity: Ensure the use of fresh, high-quality catalyst and ligand. Consider using a pre-catalyst.
Insufficient Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen.
Incorrect Base/Solvent: Screen different bases and solvents to find the optimal combination for your specific substrates.
Low Temperature: Increase the reaction temperature.
Side Product Formation:
Homocoupling: This can sometimes be suppressed by using a higher ratio of the aryl halide to the coupling partner.
Dehalogenation: This can be an issue with highly active catalysts. Consider a less reactive catalyst system or lower reaction temperature.
Safety Precautions
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
Many of the solvents used are flammable and should be handled with care.
Organostannane reagents are highly toxic and should be handled with extreme caution.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Khan, I., Saeed, A., & Iqbal, J. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5581. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Stille-Coupling Reaction. (n.d.). Retrieved from [Link]
Wikipedia. (2023, October 26). Stille reaction. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Ali, S., Kumar, A., & Kumar, R. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. [Link]
Myers, A. G. (n.d.). The Stille Reaction. Retrieved from [Link]
Ferreira, D., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry. [Link]
Wang, D., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11085-11091. [Link]
Organic Syntheses. (2025). C(sp2)–S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of Ethyl 4-((3-Ethoxy-3-oxopropyl)thio)benzoate. Organic Syntheses, 102, 128-142. [Link]
Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2698-2706. [Link]
International Journal of New Chemistry. (2024). A novel, efficient and reusable magnetic nano catalyst for Sonogashira cross-coupling reaction. International Journal of New Chemistry, 11(4), 1-12. [Link]
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Hughes, D. L. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. In Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. [Link]
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]
Deng, M. Z., & Li, D. R. (2001). Remarkable co-catalysis by copper(i) oxide in the palladium catalyzed cross-coupling of arylboronic acids with ethyl bromoacetate. Chemical Communications, (22), 2364-2365. [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1000-1008. [Link]
Wang, F., et al. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 50(51), 12420-12424. [Link]
Wang, Y., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Letters, 7(21), 4713-4716. [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Molander, G. A., & Jean-Gérard, L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 130(29), 9632-9633. [Link]
da Silva, A. C. A., et al. (2020). Optimization of the Sonogashira coupling of 4-bromo-3(5)-trifluoromethyl-1H-pyrazoles with terminal alkynes. RSC Advances, 10(42), 25035-25046. [Link]
Wu, Y., & Furuya, T. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 169. [Link]
Kumar, A., & Kumar, R. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381. [Link]
Al-Masry, H. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]
Li, Y., et al. (2023). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers, 10(14), 3535-3541. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Optimized Sonogashira Coupling of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Executive Summary & Chemical Context
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a highly functionalized aryl bromide intermediate, critical in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways (analogous to Vandetanib and Gefitinib precursors).
The successful Sonogashira coupling of this substrate presents a specific chemoselective challenge: balancing the activation of the C-Br bond against the steric hindrance of the ortho-ethoxy group and the potential lability of the ethyl ester.
Key Reaction Characteristics:
Substrate Class: Electron-deficient aryl bromide (activated by para-ester/ortho-fluorine) but sterically modulated by the meta-ethoxy group.
Primary Challenge: The ortho-ethoxy substituent (C5) creates a "steric wall" near the oxidative addition site (C4), requiring higher energy or specific ligand bite angles compared to simple aryl halides.
Target Outcome: High-yield alkynylation with >98% chemoselectivity (avoiding ester hydrolysis or defluorination).
Mechanistic Insight: The "Push-Pull" Electronic Environment
To optimize conditions, one must understand the electronic landscape of the substrate. The reaction does not proceed on a "naked" phenyl ring; it is driven by competing electronic effects.
The Pull (Activation): The Ethyl ester (-COOEt) at C1 and Fluorine at C2 are Electron Withdrawing Groups (EWGs). They pull electron density from the ring, making the C-Br bond more susceptible to Oxidative Addition by the Pd(0) species.
The Push (Deactivation/Sterics): The Ethoxy group (-OEt) at C5 is an Electron Donating Group (EDG) by resonance. Crucially, it sits ortho to the Bromine. This increases electron density at C4 (slightly strengthening the C-Br bond) and imposes steric bulk that hinders the approach of bulky phosphine ligands.
Implication for Protocol: Standard room-temperature conditions for aryl iodides will fail. This reaction requires thermal activation (60–80°C) and a robust phosphine ligand (e.g., PPh3 or dppf) to overcome the ortho-ethoxy barrier.
Visualization: Reaction Logic & Catalytic Pathway
The following diagram illustrates the specific catalytic cycle adjusted for this substrate's features.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the ortho-ethoxy substituent.
Optimized Experimental Protocol
This protocol is designed for a 1.0 mmol scale but is linear-scalable to 50 mmol.
Context: Oxygen causes homocoupling of the alkyne (Glaser coupling), which consumes your reagent and complicates purification.[1]
Action: Dry the reaction vessel (flame dry or oven dry). Prepare solvents by sparging with Argon or Nitrogen for 15 minutes.
2. Reaction Assembly:
Charge the reaction flask with Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (291 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).
Critical: Cap the flask and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycle x3).
Inject Anhydrous DMF (5.0 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.
Stir at room temperature until solids are mostly dissolved.
Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.
3. Thermal Activation:
Action: Heat the mixture to 70°C .
Reasoning: While aryl iodides react at RT, the ortho-ethoxy aryl bromide requires thermal energy to overcome the activation barrier described in Section 2.
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS every 2 hours. Look for the disappearance of the characteristic Br-isotope pattern (M/M+2).
4. Work-Up & Purification:
Cool to room temperature.
Dilute with Ethyl Acetate (20 mL).
Wash 1: Saturated NH₄Cl (removes Cu salts).
Wash 2: Water (removes DMF).
Wash 3: Brine.
Dry over Na₂SO₄, filter, and concentrate.
Purify via Flash Column Chromatography (Silica Gel).
Quality Control & Troubleshooting
Observation
Root Cause
Corrective Action
Black Precipitate (early)
Pd Aggregation ("Pd Black")
Ligand instability. Switch to Pd(dppf)Cl₂ , which has a wider bite angle and higher stability.
Homocoupling (Alkyne-Alkyne)
Oxygen Ingress
Re-evaluate degassing protocol. Ensure CuI is pure (white/off-white, not green).
No Reaction at 70°C
Steric Bulk of 5-OEt
Increase Temp to 90°C or switch solvent to Toluene to allow higher reflux temps.
Ester Hydrolysis
Wet Solvent/Base
Ensure DMF is anhydrous (<0.05% water). Use freshly distilled Et₃N.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link
AstraZeneca Pharmaceuticals. (2011).[2] NDA 22405: Vandetanib Chemistry Review. FDA Access Data. (Confirming the structural class of 4-bromo-2-fluoro-benzoate intermediates). Link
BenchChem. (2025).[1] Preventing Homo-coupling in Sonogashira Reactions. (Protocols for suppressing Glaser coupling in substituted benzoates). Link
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on ligand effects for deactivated/hindered substrates). Link
Application Notes & Protocols: The Strategic Use of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in Modern Medicinal Chemistry
This guide provides an in-depth exploration of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, a sophisticated and highly versatile building block in medicinal chemistry. We will delve into the strategic rationale behind its un...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, a sophisticated and highly versatile building block in medicinal chemistry. We will delve into the strategic rationale behind its unique substitution pattern and provide detailed protocols for its application, particularly in the synthesis of targeted therapies like kinase inhibitors.
Introduction: A Building Block Engineered for Success
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is more than just a synthetic intermediate; it is a carefully designed scaffold that offers medicinal chemists multiple strategic advantages. Its utility stems from the specific arrangement of its functional groups, each contributing to the physicochemical and pharmacological properties of the final drug candidate.
The Bromine Handle (Position 4): The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient and modular introduction of a wide array of aromatic, heteroaromatic, or aliphatic groups, enabling rapid exploration of the chemical space around the core scaffold.
The Ortho-Fluorine (Position 2): The fluorine atom ortho to the ester significantly influences the molecule's properties. Fluorine's high electronegativity can lower the pKa of adjacent functional groups and create unique electronic environments that may enhance binding affinity to target proteins.[1][2][3] Furthermore, the C-F bond is exceptionally stable, often blocking metabolic attack at that position, which can improve the pharmacokinetic profile of a drug candidate.[1][3]
The Ethoxy Group (Position 5): The ethoxy group is a critical modulator of lipophilicity and solubility. It can also serve as a hydrogen bond acceptor, potentially forming key interactions within a protein's binding pocket. Its placement can steer the molecule's overall properties towards a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The Ethyl Ester: The ester group provides another point for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other functional groups, or it can be reduced to a primary alcohol for further elaboration.[4]
This combination of features makes Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate a privileged starting material for constructing complex molecules aimed at challenging biological targets.
Physicochemical & Handling Data
Proper handling and storage are crucial for maintaining the integrity of this reagent. The following table summarizes its key properties.
Property
Value
Source / Notes
CAS Number
1261649-16-1
Varies by supplier; confirm with your source
Molecular Formula
C11H12BrFO3
Molecular Weight
291.11 g/mol
Appearance
Off-white to white solid or crystalline powder
Storage Conditions
Store at room temperature in a dry, sealed environment
Protect from moisture and light.
Core Application: Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors
A prominent application of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors. SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[][6] Inhibiting SYK is a validated therapeutic strategy for treating autoimmune diseases, inflammatory disorders, and certain hematological cancers.[][7]
The structure of this building block is particularly well-suited for creating the core of many SYK inhibitors. The following workflow illustrates a common synthetic strategy.
Synthetic Pathway Overview
The general approach involves an initial cross-coupling reaction at the bromine position, followed by modification of the ethyl ester to build out the final inhibitor scaffold.
Caption: General synthetic route to kinase inhibitors.
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this building block.
Objective: To synthesize Ethyl 5-ethoxy-2-fluoro-4-(pyrimidin-5-yl)benzoate.
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) (Anhydrous)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Procedure:
Reaction Setup:
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl2 (0.03 eq).
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
Scientist's Note: The use of an inert atmosphere is critical. Oxygen can oxidatively deactivate the palladium catalyst, leading to a stalled reaction and low yields. Pd(dppf)Cl2 is a robust, air-stable precatalyst, but taking this precaution ensures optimal activity.
Solvent Addition and Degassing:
Add anhydrous 1,4-dioxane and degassed water to the flask to create a 10:1 solvent mixture (e.g., 10 mL dioxane, 1 mL water).
Sparge the resulting suspension with Nitrogen or Argon for 15-20 minutes.
Scientist's Note: Degassing the solvent mixture after addition is a crucial step to remove any remaining dissolved oxygen. The presence of water is necessary to dissolve the inorganic base (K2CO3) and facilitate the transmetalation step of the catalytic cycle.
Reaction:
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (EtOAc).
Wash the organic layer sequentially with water and then with a saturated brine solution.
Scientist's Note: The brine wash helps to remove residual water from the organic layer, aiding the subsequent drying step.
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
Purification and Characterization:
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Combine the pure fractions and remove the solvent in vacuo to yield the desired product, Ethyl 5-ethoxy-2-fluoro-4-(pyrimidin-5-yl)benzoate.
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate stands out as a high-value building block for medicinal chemists. Its pre-installed combination of a reactive handle (bromine), a metabolic blocker and electronic modulator (fluorine), and a solubility-enhancing group (ethoxy) allows for the streamlined synthesis of complex and potent therapeutic agents. As drug discovery continues to tackle increasingly difficult biological targets, the demand for such sophisticated, strategically functionalized intermediates will undoubtedly grow. The logical design embedded in this molecule exemplifies the forward-thinking approach required to accelerate the development of next-generation medicines.
References
Vertex AI Search. (2026). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqnLAQEiML5CK63wK523Jx_Fb_gY6JM_8c4S0qSGomrya1aorfdITqMSIF6KTPkropEB4CQiHKwPGI_-7lw7JdfSEYXAYKyy73Qo1VBqyEEqIejJzQty0yPoWQFqcVJhYcpQoiAHjp0CsWQ_z2cmyGQ5j1tKrqv4rVNMY5Ol5PpAqPghs4LrafhcgN0MV2qbt6_C-qCpHFnz9MepGuplAmQvggJp7g-kxQQdCMg==]
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Scilit. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-qs-HZaI9dDF8OoVrFXv4PMN7oEBAWAVMbn411_cN16d08egMpV-eHpqMBrNOZUIe1_2cqZlLnxkEIqPUHosH2rywdWHy5PTVSL6_WYm1gq-nlaujdoboPo8bt6AvW7zLcv0hJTtQSGciSwpwlqESCgtVd6k_r050PX3gRPWg]
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Application Note: Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate as a Building Block for Heterocycles
Executive Summary Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a high-value, tri-functionalized scaffold extensively utilized in medicinal chemistry, particularly in the development of voltage-gated sodium channel inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a high-value, tri-functionalized scaffold extensively utilized in medicinal chemistry, particularly in the development of voltage-gated sodium channel inhibitors (e.g., NaV1.7) and kinase inhibitors. Its structural utility lies in its orthogonal reactivity profile:
2-Fluoro substituent: Activated for Nucleophilic Aromatic Substitution (
), enabling heterocycle ring closure.
4-Bromo substituent: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install biaryl or heteroaryl tails.
Ethyl Ester: Serves as an electrophile for cyclization or can be hydrolyzed to the acid for amide coupling.
5-Ethoxy group: Provides electron-donating character and solubility, often acting as a pharmacophore mimic for methoxy/ethoxy motifs found in FDA-approved drugs (e.g., Vandetanib, Gefitinib).
This guide details the protocols for transforming this building block into three critical heterocycle classes: Indazoles , Quinazolin-4-ones , and Biaryl-Carboxylates .
Structural Analysis & Reactivity Profile
The chemical behavior of this scaffold is dictated by the electronic interplay between the substituents.
Deactivation Warning (Critical): Unlike simple 2-fluorobenzoates, the 5-ethoxy group is an electron-donating group (EDG) located para to the 2-fluorine. This increases electron density at the C2 position, effectively deactivating the ring toward
displacement.
Implication: Standard conditions for displacing fluorine with amines or hydrazines (e.g., EtOH, RT) may fail. Protocols must utilize polar aprotic solvents (DMSO, NMP) or high-boiling protic solvents (n-butanol) with elevated temperatures to overcome this electronic barrier.
Reaction Pathway Diagram
Figure 1: Divergent synthetic pathways from the core scaffold. The 2-F and Ester groups facilitate cyclization, while the 4-Br remains available for late-stage diversification.
Application Protocols
Protocol A: Synthesis of Indazoles via Hydrazine Cyclization
This reaction exploits the 2-fluoro and ester groups to form the pyrazole ring of the indazole core. This is a common strategy for designing kinase inhibitors.
Mechanism:
displacement of the 2-fluorine by the distal nitrogen of hydrazine.
Intramolecular nucleophilic attack of the proximal nitrogen on the ester carbonyl.
Loss of ethanol to form the indazol-3-one (often existing as the 3-hydroxy tautomer).
Materials:
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (1.0 eq)
Hydrazine hydrate (64-80% solution) (5.0 eq)
Solvent: n-Butanol (Preferred) or Ethanol (requires sealed tube)
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in 100 mL of n-butanol .
Expert Note: n-Butanol (bp 117°C) is chosen over ethanol (bp 78°C) to provide the necessary thermal energy to overcome the deactivating effect of the 5-ethoxy group.
Addition: Add Hydrazine hydrate (5.0 equiv) dropwise at room temperature.
Reflux: Heat the mixture to reflux (approx. 120°C bath temp) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~291/293) and formation of the product (m/z ~257/259).
Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a solid.
Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove excess hydrazine.
Drying: Dry under vacuum at 45°C.
Expected Yield: 75–85%
Data Validation: 1H NMR should show the loss of the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the disappearance of the 2-F coupling pattern.
Protocol B: Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are privileged structures in EGFR and VEGFR inhibitors. This protocol uses a two-step sequence:
with an amine followed by cyclization.
Materials:
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (1.0 eq)
Aniline or Alkyl Amine (1.1 eq)
Formamidine Acetate (2.0 eq) or Trimethyl Orthoformate
Base: DIPEA (Diisopropylethylamine)
Solvent: DMA (Dimethylacetamide) or 2-Methoxyethanol
Step-by-Step Procedure:
Displacement (
):
Dissolve the benzoate (1.0 eq) in DMA (0.5 M concentration).
Add the amine (1.1 eq) and DIPEA (2.0 eq).
Heat to 100–120°C for 4–6 hours.
Checkpoint: Verify formation of the intermediate ethyl 2-amino-4-bromo-5-ethoxybenzoate.
Cyclization:
Method A (Formamidine): To the crude reaction mixture (or isolated intermediate), add Formamidine Acetate (2.0 eq) and heat to 140°C for 6 hours.
Method B (Orthoformate): Reflux the intermediate in Trimethyl Orthoformate with a catalytic amount of acetic acid.
Purification:
Pour the reaction mixture into water. The quinazolinone usually precipitates.
Filter and recrystallize from EtOH/DMF if necessary.
The 4-bromo position allows for the attachment of aryl groups before or after heterocycle formation. Performing this step first is common when the heterocycle formation conditions (e.g., hydrazine) might be incompatible with the boronic acid partner.
Reference Case: This specific transformation is documented in patent literature for NaV1.7 inhibitors [1].
Application Note: Large-Scale Synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Executive Summary Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS: 1694637-08-5) is a critical intermediate in the synthesis of voltage-gated sodium channel ( ) inhibitors and other medicinal scaffolds involving the 2,4,5-s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS: 1694637-08-5) is a critical intermediate in the synthesis of voltage-gated sodium channel (
) inhibitors and other medicinal scaffolds involving the 2,4,5-substituted benzoate motif. Its structural complexity—featuring a specific halogenation pattern and an alkoxy substituent—requires a synthesis strategy that prioritizes regiocontrol and scalability.
This protocol details a robust, three-step synthesis starting from commercially available 2-fluoro-5-hydroxybenzoic acid . The route is designed for multi-gram to kilogram scale-up, utilizing standard process chemistry techniques to minimize chromatographic purification. The strategy proceeds via esterification, regioselective bromination, and final
-alkylation, ensuring high purity (>98% HPLC) and yield.
Key Process Features
Scalability: Avoids cryogenic conditions and hazardous organometallics (e.g., lithium reagents).
Regiocontrol: Leverages the directing effects of the hydroxyl group to install the bromine atom selectively at the C4 position.
Purification: Intermediates are designed to be isolable via crystallization or simple extraction, reducing reliance on silica gel chromatography.
Retrosynthetic Analysis
The strategic disconnection relies on the high nucleophilicity of the phenol oxygen and the orthogonal directing power of the substituents.
Figure 1: Retrosynthetic strategy prioritizing the installation of the bromine atom on the phenol intermediate to ensure regioselectivity.
Process Safety Assessment
Before proceeding, review the Material Safety Data Sheets (MSDS) for all reagents.
Reagent
Hazard Class
Critical Safety Measure
Ethyl Iodide (EtI)
Carcinogen, Alkylating Agent
Handle in a fume hood with double gloves. Use a closed dosing system. Destruct excess with aqueous amine or thiosulfate.
N-Bromosuccinimide (NBS)
Oxidizer, Irritant
Store at 2-8°C. Exothermic reaction upon initiation; control addition rate.
Sulfuric Acid ()
Corrosive
Add acid to solvent (ethanol) slowly to manage exotherm.
Dimethylformamide (DMF)
Reprotoxic, Hepatotoxic
Avoid skin contact. Use in a well-ventilated hood.
Detailed Experimental Protocol
Phase 1: Esterification of 2-Fluoro-5-hydroxybenzoic acid
Objective: Convert the carboxylic acid to the ethyl ester to improve solubility in organic solvents and protect the acid functionality.
Reagents:
2-Fluoro-5-hydroxybenzoic acid (1.0 eq)
Ethanol (Absolute, 10-15 vol)
Sulfuric Acid (
, conc., 0.1 eq)
Procedure:
Setup: Charge a reactor equipped with a reflux condenser and mechanical stirrer with 2-fluoro-5-hydroxybenzoic acid and absolute ethanol.
Addition: Add concentrated
dropwise over 15 minutes. Caution: Exothermic.
Reaction: Heat the mixture to reflux (
) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC until starting material is <1%.
Workup:
Cool the reaction mass to
.
Concentrate under reduced pressure to remove ~80% of the ethanol.[1]
Dilute the residue with Ethyl Acetate (10 vol) and Water (10 vol).
Neutralize the aqueous layer with saturated
solution until pH ~7-8.
Separate the layers.[2][3][4] Extract the aqueous layer once more with Ethyl Acetate (5 vol).
Combine organic layers, wash with Brine (5 vol), and dry over anhydrous
.
Isolation: Concentrate to dryness to yield Ethyl 2-fluoro-5-hydroxybenzoate as an off-white solid or viscous oil.
Expected Yield: 90–95%
Purity: >95% (Proceed to next step without further purification).
Phase 2: Regioselective Bromination
Objective: Install the bromine atom at the C4 position. The C5-hydroxyl group directs ortho, while the C1-ester and C2-fluoro groups sterically hinder the C6 position, favoring C4 substitution.
Reagents:
Ethyl 2-fluoro-5-hydroxybenzoate (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (MeCN) or DMF (10 vol)
Ammonium Acetate (
, 0.1 eq) - Optional catalyst to improve regioselectivity.
Procedure:
Setup: Dissolve Ethyl 2-fluoro-5-hydroxybenzoate in Acetonitrile (MeCN) at
.
Addition: Add NBS portion-wise over 30–60 minutes, maintaining the temperature below
.
Mechanistic Note: Slow addition prevents the accumulation of brominating agent and reduces the risk of over-bromination or radical side reactions.
Reaction: Allow the mixture to warm to Room Temperature (
) and stir for 2–4 hours.
Monitoring: Check HPLC for the disappearance of starting material and the formation of the monobromo product.
Extract the residue with Ethyl Acetate (or DCM). Wash with Water and Brine.
Purification (Critical):
The crude product may contain traces of the 6-bromo isomer.
Recrystallization: Dissolve the crude solid in hot Ethanol/Water (or Toluene/Heptane) and cool slowly to precipitate Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate .
Expected Yield: 75–85%
Appearance: White to pale yellow crystalline solid.
Phase 3:
-Alkylation (Final Step)
Objective: Alkylate the phenol to generate the final ethoxy ether.
Reagents:
Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate (1.0 eq)
Ethyl Iodide (EtI) (1.5 eq)
Potassium Carbonate (
, anhydrous, 2.0 eq)
DMF (Dimethylformamide, 8-10 vol)
Procedure:
Setup: Charge a reactor with Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate and DMF.
Base Addition: Add
in one portion. Stir for 15 minutes at RT.
Alkylation: Add Ethyl Iodide dropwise over 20 minutes.
Reaction: Stir the mixture at Room Temperature (
) for 16 hours.
Note: Mild heating (
) can accelerate the reaction if sluggish, but RT is preferred to minimize hydrolysis of the ester.
Workup:
Dilute the reaction mass with Water (20 vol). The product may precipitate as a solid.[2][6][7]
If solid precipitates: Filter, wash with water, and dry.
If oil forms: Extract with Ethyl Acetate (2 x 10 vol). Wash the organic layer with Water (3 x 10 vol) to remove DMF completely. Dry over
and concentrate.
Final Purification:
Recrystallize from Ethanol or a mixture of Hexane/Ethyl Acetate if necessary.
Lower the temperature to . Add NBS more slowly. Check stoichiometry.
Ester Hydrolysis in Step 3
Wet DMF or high temperature
Use anhydrous DMF. Keep temperature . Ensure is dry.
Incomplete Alkylation
Old Ethyl Iodide
Use fresh Ethyl Iodide (it degrades to liberate over time, turning brown).
Product is an Oil
Residual Solvent
Dry under high vacuum for 24h. Seed with a crystal if available to induce solidification.
References
Patent: Dehnhardt, C. M., et al. "Biaryl acyl-sulfonamide compounds as sodium channel inhibitors." U.S. Patent No. 9,663,508. Washington, DC: U.S. Patent and Trademark Office. (2017).[3]
Citation for the synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzo
Methodology: Oberhauser, T. "A convenient synthesis of 4-bromo-2-fluorophenols." Journal of Organic Chemistry, 62(13), 4504-4506. (1997).
General Protocol: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (1989).
Application Notes and Protocols for Reactions Involving Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These comprehensive application notes provide detailed protocols and expert insights into the experimental setup...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These comprehensive application notes provide detailed protocols and expert insights into the experimental setup for palladium-catalyzed cross-coupling reactions involving Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of diverse functionalities. This guide is designed to equip researchers with the necessary knowledge to successfully employ this reagent in their synthetic endeavors.
Introduction to Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: A Key Synthetic Intermediate
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a polysubstituted aromatic compound featuring a bromine atom that serves as a versatile handle for various cross-coupling reactions. The presence of an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the benzene ring influences the reactivity of the C-Br bond, making it an interesting substrate for palladium-catalyzed transformations. The ethyl ester functionality provides an additional site for further chemical modification.
Physicochemical Properties:
Property
Value
Source
Molecular Formula
C₁₁H₁₂BrFO₃
N/A
Molecular Weight
291.11 g/mol
N/A
Appearance
Off-white to pale yellow solid
N/A
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances.
[General Safety Guidelines]
Synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
The synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, based on established organic chemistry principles.
Protocol: Synthesis of 4-bromo-5-ethoxy-2-fluorobenzoic acid
This protocol is adapted from analogous syntheses of substituted fluorobenzoic acids.[1]
Materials:
3-Ethoxy-4-fluorobenzoic acid
N-Bromosuccinimide (NBS)
Sulfuric acid (concentrated)
Dichloromethane (DCM)
Sodium sulfite solution (10%)
Sodium bicarbonate solution (saturated)
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexanes
Procedure:
To a solution of 3-ethoxy-4-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add concentrated sulfuric acid (catalytic amount) at 0 °C.
Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a 10% sodium sulfite solution.
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 4-bromo-5-ethoxy-2-fluorobenzoic acid.
Protocol: Esterification to Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
This is a standard Fischer esterification procedure.[2]
Materials:
4-bromo-5-ethoxy-2-fluorobenzoic acid
Ethanol (absolute)
Sulfuric acid (concentrated)
Sodium bicarbonate solution (saturated)
Brine
Anhydrous sodium sulfate
Ethyl acetate
Procedure:
Dissolve 4-bromo-5-ethoxy-2-fluorobenzoic acid (1.0 eq) in absolute ethanol.
Add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux and stir for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is the primary site for palladium-catalyzed cross-coupling reactions. The electronic nature of the substituents on the aromatic ring can influence the reaction kinetics and requires careful optimization of the reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[3][4][5]
Expertise & Experience: The electron-donating ethoxy group and the electron-withdrawing fluorine atom can modulate the reactivity of the aryl bromide. A slightly more electron-rich palladium ligand may be beneficial to facilitate the oxidative addition step. The choice of base is also critical to activate the boronic acid and can influence the reaction outcome.
dot
General workflow for Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate with Phenylboronic Acid
This protocol is based on general procedures for Suzuki-Miyaura reactions of aryl bromides.[6]
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Quantitative Data (Hypothetical):
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃
Dioxane/H₂O
90
10
85
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
Toluene/H₂O
100
8
92
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[7][8][9][10][11]
Expertise & Experience: The choice of ligand is crucial in Buchwald-Hartwig amination. For an electron-rich and sterically hindered substrate like Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, bulky and electron-rich phosphine ligands such as XPhos or RuPhos are often effective. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[10]
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
Monitor the reaction by LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14]
Expertise & Experience: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The amine base serves both as a base and as a solvent in many cases. For electron-rich aryl bromides, higher temperatures might be necessary to drive the reaction to completion.
Protocol: Sonogashira Coupling with Phenylacetylene
This protocol is based on established Sonogashira coupling procedures.[13]
To a Schlenk flask, add Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
Evacuate and backfill with an inert gas.
Add anhydrous THF and triethylamine.
Add phenylacetylene (1.5 eq) dropwise.
Heat the reaction mixture to 60 °C and stir for 6-8 hours.
Monitor the reaction by TLC.
Upon completion, cool to room temperature and filter off the salts.
Concentrate the filtrate and dissolve the residue in ethyl acetate.
Wash with saturated aqueous ammonium chloride and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify by column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[7][15][16][17]
Expertise & Experience: The regioselectivity of the Heck reaction is an important consideration. With electron-rich aryl bromides, a phosphine-free catalyst system or specific ligands might be required to achieve good yields and selectivity. The choice of base and solvent can also significantly impact the reaction outcome.
Protocol: Heck Reaction with Ethyl Acrylate
This protocol is adapted from general Heck reaction procedures.[15]
Materials:
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Ethyl acrylate
Palladium(II) acetate [Pd(OAc)₂]
Tri(o-tolyl)phosphine [P(o-tol)₃]
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF, anhydrous)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate
Procedure:
To a Schlenk tube, add Pd(OAc)₂ (0.02 eq) and P(o-tol)₃ (0.04 eq).
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
Monitor the reaction by GC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Safety and Handling
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated area.
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood.
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Solvents: Many organic solvents are flammable and have associated health risks. Use appropriate safety precautions.
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Use a fresh batch of catalyst or a different palladium source/ligand system.
Insufficiently anhydrous conditions
Ensure all glassware is oven-dried and solvents are properly dried.
Inappropriate base or temperature
Optimize the base and reaction temperature.
Formation of side products
Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira)
Use a lower catalyst loading or a different ligand. For Sonogashira, consider a copper-free protocol.
Protodebromination (loss of bromine)
Use a less polar solvent or a milder base.
Conclusion
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols outlined in these application notes provide a solid foundation for researchers to successfully employ this compound in a variety of palladium-catalyzed cross-coupling reactions. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.
References
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
FAQ. (2022). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. (n.d.). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
International Journal of New Chemistry. (2024). Sonogashira cross-coupling reaction using magnetically separable Pd/CuFe2O4 nanocatalyst under aerobic condition. Retrieved from [Link]
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved from [Link]
SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
Beilstein Journals. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Technical Support Center: Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate. This guide is designed for researchers, chemists, and process development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. My goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.
The unique electronic and steric profile of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate—an electron-withdrawing fluorine ortho to the bromine, a donating ethoxy group para to the fluorine, and a meta ester group—makes it a valuable but sometimes challenging substrate.[1] The electron-deficient nature of the aromatic ring, due to the fluorine and ester groups, generally facilitates the rate-limiting oxidative addition step in many cross-coupling reactions.[2] However, this substitution pattern can also influence the propensity for certain side reactions.
This guide is structured into dedicated sections for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, followed by a general troubleshooting section.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. Many failed or low-yielding reactions can be traced back to fundamental experimental parameters.
Caption: General troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: FAQs & Troubleshooting
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. With Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, the primary challenges often revolve around boronic acid stability and catalyst activity, leading to two main side reactions: homocoupling and dehalogenation.[3][4]
Frequently Asked Questions (Suzuki-Miyaura)
Q1: My main byproduct is a biaryl derived from my boronic acid coupling partner. What causes this homocoupling?
A1: Boronic acid homocoupling is a common side reaction in Suzuki couplings and can be attributed to two primary mechanisms:
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[3][5] These Pd(II) species can then promote the homocoupling of two boronic acid molecules, which in turn regenerates the Pd(0) catalyst.[4][6] This is often the dominant pathway when reactions are not rigorously degassed.
Reductive Activation of Pd(II) Precatalysts: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[3] One pathway for this reduction involves the boronic acid itself acting as the reductant, consuming two equivalents of the boronic acid to form the homocoupled dimer and one equivalent of Pd(0).[4]
Q2: I'm observing significant amounts of Ethyl 5-ethoxy-2-fluorobenzoate (dehalogenated starting material). Why is this happening?
A2: Dehalogenation, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen. This typically occurs after the initial oxidative addition of your aryl bromide to the Pd(0) center. The resulting Ar-Pd(II)-Br complex can react with a hydride source in the mixture.[3] Common hydride sources include amine bases, alcoholic solvents, or even trace water reacting with other reagents. Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and releases the dehalogenated byproduct.[3][7]
Q3: Does the ortho-fluorine substituent affect the reaction?
A3: Yes, significantly. The strongly electron-withdrawing nature of the fluorine atom makes the ipso-carbon more electrophilic, which generally accelerates the rate-limiting oxidative addition step.[2] This is beneficial for reactivity. However, fluorine can also interact with the palladium center or influence the acidity of adjacent protons, potentially opening alternative decomposition pathways under certain conditions. Fluoride ions, often used as a base (e.g., CsF, KF), can also play a complex role in the catalytic cycle, sometimes accelerating transmetalation but also potentially forming less reactive palladium-fluoride complexes.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem
Potential Cause
Recommended Solution
High levels of boronic acid homocoupling
1. Inadequate degassing (O₂ contamination).[5] 2. Use of a Pd(II) precatalyst without an efficient reductant.
1. Improve Degassing: Sparge the solvent and the sealed reaction mixture with argon or nitrogen for 20-30 minutes. Alternatively, use 3-4 freeze-pump-thaw cycles for maximum oxygen removal.[9] 2. Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[6]
Significant dehalogenation of starting material
1. Hydride source in the reaction (e.g., certain bases, solvents, water).[3] 2. Catalyst system promotes β-hydride elimination from solvent or base.
1. Base/Solvent Selection: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Ensure solvents are anhydrous. 2. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) which can favor the desired reductive elimination over dehalogenation pathways.[9]
Low or No Conversion
1. Inactive catalyst or ligand. 2. Unstable boronic acid (protodeboronation).[3] 3. Incorrect base or solvent system.
1. Reagent Quality: Use fresh, high-purity catalyst and ligands. Store phosphine ligands under an inert atmosphere to prevent oxidation.[9] 2. Protect Boronic Acid: For particularly unstable boronic acids, consider using the corresponding pinacol ester or MIDA boronate. 3. Systematic Screening: Re-evaluate the base and solvent combination. A mixture like dioxane/water or toluene/water is often effective.[9]
Visualizing Suzuki Side Reactions
Caption: Desired Suzuki cycle and competing side reaction pathways.
Sonogashira Coupling: FAQs & Troubleshooting
The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides. The primary side reaction of concern is the oxidative homocoupling of the alkyne, known as Glaser-Hay coupling.[10][11]
Frequently Asked Questions (Sonogashira)
Q1: My reaction mixture contains a significant amount of a diyne byproduct (from the homocoupling of my alkyne). How do I prevent this?
A1: This is the classic Glaser-Hay side reaction, and it is almost always caused by the combination of the copper(I) co-catalyst and the presence of oxygen.[11][12] The copper acetylide intermediate, which is crucial for the transmetalation step in the Sonogashira cycle, can undergo oxidative dimerization in the presence of O₂.[10] To prevent this, you have two main strategies:
Rigorous Exclusion of Oxygen: If using the traditional copper co-catalyst (e.g., CuI), the reaction must be performed under a strictly inert atmosphere. This involves thorough degassing of solvents and maintaining a positive pressure of argon or nitrogen throughout the experiment.[13]
Employ a "Copper-Free" Protocol: The most robust solution is to eliminate the copper co-catalyst entirely.[14][15] Copper-free Sonogashira couplings have been developed that rely on specific ligands and bases to facilitate the catalytic cycle without the risk of Glaser coupling.[11][15]
Q2: My reaction is sluggish or stalls completely. What are the likely causes?
A2: While the electron-deficient nature of your aryl bromide should favor oxidative addition, several factors can lead to low reactivity:
Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates your Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[13] This can be caused by impurities or running the reaction at too high a temperature.
Inactive Reagents: The palladium catalyst, copper salt (if used), and base must be of high quality. Copper(I) iodide is particularly susceptible to oxidation over time.[13]
Inappropriate Base: An amine base (like triethylamine or diisopropylamine) is required to deprotonate the terminal alkyne, forming the reactive acetylide.[16] Ensure the base is anhydrous and used in sufficient excess.
Troubleshooting Guide: Sonogashira Coupling
Problem
Potential Cause
Recommended Solution
Glaser-Hay homocoupling of alkyne
1. Oxygen contamination in a copper-catalyzed reaction.[11][12] 2. High catalyst loading or temperature promoting side reaction.
1. Go Copper-Free: This is the most effective solution. Use a palladium catalyst with a suitable ligand (e.g., XPhos, SPhos) and an appropriate base (e.g., Cs₂CO₃, K₃PO₄) in the absence of any copper salt.[15] 2. Improve Inert Atmosphere: If using copper, ensure meticulous degassing and maintain a strict inert atmosphere.[13]
Low Yield / Incomplete Reaction
1. Catalyst deactivation (Pd black formation).[13] 2. Poor quality of CuI salt.[13] 3. Insufficiently basic conditions.
1. Use a Precatalyst: Employ a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced in situ.[13] 2. Fresh Reagents: Use a fresh bottle of CuI and ensure all other reagents are pure. 3. Optimize Base: Ensure the amine base is dry and in sufficient excess (typically 2-3 equivalents).
Formation of unidentified byproducts
Potential hydrolysis of the ethyl ester under basic conditions, especially at elevated temperatures.
Monitor the reaction at a lower temperature if possible. If high temperatures are required, consider using a more robust ester (e.g., t-butyl) or protecting the corresponding carboxylic acid differently if the ester is not required in the final product.
Visualizing Sonogashira vs. Glaser Coupling
Caption: The key copper acetylide intermediate can lead to the desired product or the undesired homocoupled diyne.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Key challenges include selecting the right catalyst system (ligand and base) to ensure efficient coupling while avoiding side reactions like reductive dehalogenation.[17][18]
Frequently Asked Questions (Buchwald-Hartwig)
Q1: My amination reaction has stalled with significant starting material remaining. What should I focus on optimizing?
A1: Stalled Buchwald-Hartwig reactions are often traced back to the catalyst system or reaction conditions.
Ligand Choice: This is the most critical parameter. For an electron-deficient aryl bromide like yours, a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos) is typically required.[17] These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and turn over the catalyst efficiently.[19]
Base Selection: The base must be strong enough to deprotonate the amine nucleophile but not so nucleophilic that it competes in the reaction. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are standard.[20] The choice of base is often linked to the pKa of the amine.
Temperature: While many modern catalyst systems work at lower temperatures, some combinations require heating (typically 80-110 °C) to drive the reaction to completion.[20] However, excessive heat can lead to catalyst decomposition.
Q2: I'm seeing the dehalogenated arene as a major byproduct. Is this the same mechanism as in the Suzuki reaction?
A2: The outcome is the same, but the mechanism can be slightly different. While hydride transfer from solvents or bases can occur, a common pathway in Buchwald-Hartwig amination involves β-hydride elimination from the amide intermediate (Ar-Pd-NRH). If the R group on the amine has a β-hydrogen, the palladium can abstract it, leading to reductive elimination of the dehalogenated arene (Ar-H) and formation of an enamine or imine. Choosing a ligand that favors C-N reductive elimination over this pathway is key.[21]
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem
Potential Cause
Recommended Solution
Low or No Conversion
1. Inappropriate ligand for the substrate/amine combination.[17] 2. Base is too weak or is not anhydrous. 3. Catalyst inhibition.
1. Screen Ligands: Test a panel of bulky dialkylbiaryl phosphine ligands (e.g., Buchwald or Hartwig ligands).[17][20] 2. Switch Base: If using a weaker base like K₃PO₄, try a stronger one like NaOtBu or LHMDS (use with caution, as it can promote side reactions). 3. Avoid Inhibiting Solvents: Do not use chlorinated solvents, acetonitrile, or pyridine, as they can bind to palladium and inhibit catalysis.[20]
Significant Dehalogenation
1. β-hydride elimination from the amine or base.[21] 2. Reaction temperature is too high, promoting decomposition pathways.
1. Ligand Optimization: Use ligands known to promote fast C-N reductive elimination, which can outcompete dehalogenation.[21] 2. Base Choice: Use a base without β-hydrogens if possible (e.g., certain alkoxides). 3. Lower Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) with a more active catalyst system.
Hydrolysis of Ethyl Ester
The combination of a strong base (e.g., NaOtBu) and heat can lead to saponification of the ester.
If the ester is crucial, use a weaker base like K₃PO₄ or Cs₂CO₃, which may require a more active catalyst or higher temperature. Alternatively, perform the coupling on the corresponding benzoic acid and re-esterify post-coupling.
References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 18, 2026, from [Link]
Doubleday, C. (Ed.). (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
Guild, A. W., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved February 18, 2026, from [Link]
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
Copper-free Sonogashira coupling. (2008, August 15). The Chemical Record. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018, November 2). ResearchGate. [Link]
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Zhang, T., et al. (2023). Synthesis of Mixed Phosphine–Phosphine Oxide Ligands by Rh(I)‐Catalyzed C-H Bond Alkylation. Angewandte Chemie International Edition. [Link]
Jayasree, S., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 18, 2026, from [Link]
Brusoe, A. T., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. eScholarship, University of California. [Link]
Liu, P., & Zhao, Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling Trivalent Phosphorus. Dalton Transactions. [Link]
Wang, X., et al. (2014). Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society. [Link]
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 18, 2026, from [Link]
Zhang, Y., et al. (2020). Extending the substrate scope of palladium-catalyzed arylfluorination of allylic amine derivatives. SZTE Publicatio Repozitórium. [Link]
Schwardt, O., et al. (2019). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. Molecules. [Link]
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
La-Venia, A., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]
Om-Chemicals. (2024, February 12). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. [Link]
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]
Herath, A., et al. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Synarchive. Retrieved February 18, 2026, from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
Hetero-aromatic substrates for Buchwald-Hartwig coupling. (n.d.). ResearchGate. [Link]
Zhang, W., et al. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
Meier, M. A. R., et al. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal. [Link]
Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. [Link]
Troubleshooting low reactivity of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
CAS: 474709-71-2 (Analogous) | Molecular Formula: Introduction: The "Push-Pull" Paradox Welcome to the technical support guide for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate . This molecule is a high-value scaffold often us...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 474709-71-2 (Analogous) | Molecular Formula:
Introduction: The "Push-Pull" Paradox
Welcome to the technical support guide for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate . This molecule is a high-value scaffold often used in the synthesis of kinase inhibitors (e.g., EGFR, BRD4 targets).
Researchers frequently report low reactivity or stalled conversion . This is rarely due to reagent quality but rather the molecule's unique electronic "Push-Pull" conflict:
The "Push": The 5-ethoxy group is a strong Electron Donating Group (EDG). It pushes electron density into the ring, deactivating the C4-Bromine toward oxidative addition (critical for Suzuki/Buchwald coupling).
The "Pull": The 1-ester group withdraws density, theoretically activating the C2-Fluorine for
. However, the para-ethoxy group counteracts this, stabilizing the ring against nucleophilic attack.
This guide provides mechanism-based troubleshooting to overcome these electronic stalemates.
Module A: Troubleshooting Cross-Coupling (C4-Br)
Symptom: Suzuki-Miyaura or Buchwald-Hartwig coupling stalls (<10% conversion) or yields dehalogenated byproducts.
The Mechanism of Failure
Standard catalysts like
or rely on the electrophilicity of the C-Br bond. In this molecule, the 5-ethoxy group (ortho to the Br) donates electrons via resonance, increasing the electron density at the C4 position. This raises the energy barrier for oxidative addition , the rate-limiting step for electron-rich aryl halides.
Diagnostic Workflow
Figure 1: Decision tree for diagnosing palladium-catalyzed coupling failures.
Recommended Protocol: The "Bulky Phosphine" System
To force oxidative addition on this electron-rich ring, you must use electron-rich, sterically bulky ligands.
Component
Recommendation
Scientific Rationale
Catalyst
Pd(OAc)₂ + SPhos or XPhos Pd G2
Buchwald ligands (SPhos/XPhos) facilitate oxidative addition on deactivated rings [1].
Base
(3.0 equiv)
Weaker bases reduce ester hydrolysis risk compared to hydroxides.
Solvent
Toluene:Water (10:1) or Dioxane (Anhydrous)
Biphasic systems often boost turnover; anhydrous is required if dehalogenation is observed.
Temp
80°C - 100°C
High energy input is required to overcome the EDG deactivation.
Step-by-Step Optimization:
Purge: Argon sparge solvents for 15 mins. Oxygen promotes homocoupling of the boronic acid.[1]
Pre-complex: If using separate Pd/Ligand, stir Pd(OAc)₂ and SPhos (1:2 ratio) in solvent for 30 mins before adding substrate.
Concentration: Run at high concentration (0.5 M - 1.0 M) to favor intermolecular coupling over side reactions.
Module B: Troubleshooting
(C2-F)
Symptom: Nucleophilic displacement of the fluorine (by amines/alkoxides) fails, even at high temperatures.
The Mechanism of Failure
Nucleophilic Aromatic Substitution (
) requires the ring to be electron-deficient. While the C1-ester is an Electron Withdrawing Group (EWG) ortho to the fluorine, the C5-ethoxy group is para to the fluorine.
The Problem: The ethoxy group donates electrons into the ring system. Resonance structures show that this donation places negative charge density at the C2 (fluorine-bearing) carbon. This electrostatic repulsion repels the incoming nucleophile [2].
Since the ring is electronically deactivated, you must rely on solvent effects and cation sequestration to drive the reaction.
Solvent Switch: Use DMSO or NMP . These polar aprotic solvents solvate the cation (e.g.,
), leaving the nucleophilic anion "naked" and highly reactive.
Base Upgrade: Switch from
to Cesium Carbonate () . The larger Cesium cation is more soluble in organic solvents and forms a looser ion pair with the nucleophile, increasing reactivity [3].
Temperature: Do not fear heat. This substrate often requires 100°C - 120°C . (Monitor for ester hydrolysis if water is present).
Critical Warning: If using an amine nucleophile, avoid acid salts (e.g., amine HCl). The extra proton will kill the reaction. Use the free base amine.
Stability & Handling FAQs
Q: Can I lithiate the C4-Bromine for a Grignard/Lithium exchange?A: Risky. The C1-ethyl ester is highly susceptible to nucleophilic attack by the resulting aryl-lithium species, leading to polymerization or tertiary alcohol formation.
Alternative: If you must lithiate, perform a Halogen-Metal Exchange using i-PrMgCl at -40°C (Knochel-type conditions) rather than n-BuLi at -78°C. The magnesiate is less aggressive toward the ester than the lithiate.
Q: I see a byproduct with Mass M-28. What is it?A: Acid Hydrolysis. If your reaction is acidic or contains water at high temps, the ethyl ester (
, mass 29) hydrolyzes to the carboxylic acid (H, mass 1).
Fix: Ensure solvents are dried over molecular sieves (3Å or 4Å).
Q: Can I do the SNAr reaction after the Suzuki coupling?A: Not recommended. The Suzuki coupling adds an aryl/alkyl group at C4. If this new group is electron-donating (e.g., another aryl ring), it will further deactivate the C2-Fluorine, making the subsequent
nearly impossible. Always perform the (Fluorine displacement) first if the chemistry allows, as the Bromine is less sensitive to the electronic changes than the Fluorine.
References
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
National Institutes of Health (PMC). (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure. Retrieved from [Link]
The following diagram visualizes the chemical pathways leading to the most common byproducts for this specific scaffold.
Figure 1: Reaction landscape showing the divergence of the starting material into target product vs. common impurities based on reaction conditions.
Troubleshooting Module A: The C4-Bromine (Cross-Coupling)
The C4-position is the intended reactive site for Suzuki-Miyaura or Stille couplings. However, the electron-rich ethoxy group at C5 and the electron-withdrawing fluoro group at C2 create a unique electronic push-pull system that complicates reactivity.
Issue 1: Protodebromination (The "Reduction" Impurity)
Symptom: You observe a peak with mass
(Replacing Br with H).
Mechanism: This is not a simple reduction.[1][2][3][4][5] It usually occurs via the oxidative addition of Pd(0) into the C-Br bond, followed by hydride abstraction (from solvent or ligand) instead of transmetalation.
Root Causes & Fixes:
Solvent Purity: Alcohols (Ethanol, Isopropanol) are hydride donors.
Fix: Switch to non-protic solvents like Toluene, Dioxane, or DME.
Catalyst "Death": If transmetalation is slow (due to sterics), the Pd-Ar intermediate waits and eventually grabs a hydride.
Fix: Increase the reactivity of the boronic acid (use Boronate Esters or
salts) or switch to a more active catalyst (e.g., or XPhos-Pd-G2).
Issue 2: Homocoupling (The "Dimer")
Symptom: Mass corresponds to two starting material rings fused (Ar-Ar) or two boronic acids fused.
Mechanism:
Oxidative Homocoupling: Presence of
facilitates the formation of peroxo-palladium complexes, leading to homocoupling of the boronic acid [1].
Root Causes & Fixes:
Oxygen Leak: The most common cause.
Fix: Sparge solvents with Argon for at least 15 minutes. Do not rely solely on vacuum/backfill cycles for large volumes.
Low Catalyst Loading: Paradoxically, extremely low catalyst loading can sometimes favor homocoupling if the catalytic cycle stalls.
The "Right-Hand Side" of the molecule (Fluoro-Ester motif) is chemically fragile.
Issue 3:
Displacement (Loss of Fluorine)
Symptom: The Fluorine is missing, replaced by -OH, -OMe, or -OEt.
The Science: The C2-Fluorine is activated because it is ortho to the electron-withdrawing ester. While the C5-Ethoxy donates electrons (deactivating the ring), the inductive effect of the Fluorine + the resonance of the Ester makes C2 susceptible to nucleophilic attack [2].
Critical Protocol Adjustment:
Avoid Strong Alkoxides: Never use Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt) as the base for Suzuki coupling. They are strong nucleophiles and will displace the Fluorine.
Base Selection: Use weaker, non-nucleophilic bases like Potassium Carbonate (
), Potassium Phosphate (), or Cesium Carbonate ().
Solvent Choice: Avoid DMF or DMSO if using strong bases and high heat (
), as these enhance nucleophilicity.
Issue 4: Transesterification
Symptom: Ethyl ester converts to Methyl ester (
).
Cause: Using Methanol (MeOH) as a solvent or co-solvent in the presence of base (Carbonate/Hydroxide).
Fix:
If you must use an alcohol to dissolve the boronic acid, use Ethanol (matches the ester) to make the transesterification "invisible" (degenerate reaction).
Alternatively, use Toluene/Water or Dioxane/Water biphasic systems.
Analytical Reference Data
Use this table to interpret your LCMS/NMR data for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (MW
291.1).
Impurity Type
Mass (approx)
NMR Signature (1H)
Protodebromination
-78 / -80
Loss of aromatic singlet; Appearance of new aromatic proton (often coupling with F).
Hydrolysis (Acid)
-28
Loss of Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Broad OH peak >10 ppm.
Transesterification (Me)
-14
Loss of Ethyl quartet/triplet. Appearance of sharp Methyl singlet (~3.8 ppm).
(Hydroxide)
-2
Loss of F-coupling in C3-H proton. Mass shift is small (-19 for F, +17 for OH).
(Methoxide)
+12
Loss of F-coupling. Appearance of OMe singlet.
Optimized Protocol: Suzuki Coupling
To minimize the byproducts listed above, use this "Safe Start" protocol.
Technical Support Center: Purification of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Welcome to the technical support center for the purification of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification is a critical step that can significantly impact the yield and quality of the final product. This guide provides practical advice and scientifically grounded explanations to help you navigate the intricacies of its purification.
Part 1: Initial Work-up and Extraction
The initial work-up and extraction are the first line of defense against impurities. Proper execution of these steps can significantly simplify subsequent purification efforts.
Question 1: After the esterification reaction, what is the best procedure for quenching and initial extraction of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate?
Answer: The primary goal of the initial work-up is to neutralize any remaining acid catalyst and remove water-soluble impurities. A standard and effective procedure is as follows:
Cooling: Ensure the reaction mixture is cooled to room temperature before quenching to prevent any unwanted side reactions or excessive heat generation.
Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst (e.g., sulfuric acid). Be cautious as this will generate carbon dioxide gas, so perform this in a well-ventilated fume hood and use a vessel with sufficient headspace.[1][2]
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent. Ethyl acetate is a common choice due to its good solvency for the product and its immiscibility with water. Perform the extraction three times to ensure complete recovery of the product from the aqueous phase.
Washing: Combine the organic layers and wash them sequentially with:
Saturated aqueous sodium bicarbonate solution to remove any residual acid.
Brine (saturated aqueous NaCl solution) to break any emulsions and remove excess water.
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part 2: Chromatographic Purification
Column chromatography is a powerful technique for separating the target compound from closely related impurities.[3][4]
Question 2: I am having trouble with the column chromatography of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate. The product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution is a common challenge in column chromatography. Here are several strategies to improve separation:
Solvent System Optimization: The choice of the mobile phase is critical. A good starting point for non-polar to moderately polar compounds like your ester is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
Gradient Elution: If isocratic elution (using a constant solvent mixture) fails, a gradient elution can be very effective. Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute the non-polar impurities, followed by your product, and finally the more polar impurities.
Ternary Solvent Systems: Sometimes, adding a small amount of a third solvent can fine-tune the selectivity. For instance, adding a small percentage of triethylamine can help if you have basic impurities, or a small amount of acetic acid for acidic impurities (though this should be used with caution as it can be difficult to remove).
Stationary Phase Selection: While silica gel is the most common stationary phase, other options are available:
Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica.
Reverse-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.
Column Parameters:
Column Length and Diameter: A longer, narrower column will provide better resolution but will take longer to run.
Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
Troubleshooting TLC for Column Chromatography
Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system for your column will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.
Problem on TLC
Possible Solution
Spots are streaking
Add a small amount of a more polar solvent or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Spots are too close together
Try a less polar solvent system to increase the separation.
Product spot is not moving from the baseline
The solvent system is not polar enough. Increase the proportion of the polar solvent.
Product spot runs with the solvent front
The solvent system is too polar. Decrease the proportion of the polar solvent.
Part 3: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.[5][6]
Question 3: I am trying to recrystallize Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, but it keeps oiling out. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Here's how to troubleshoot this issue:
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:
Dissolve the compound well at high temperatures but poorly at low temperatures.
Not react with the compound.
Have a boiling point lower than the melting point of the compound.
Be volatile enough to be easily removed from the crystals.
For Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, which is a relatively non-polar ester, consider solvents like ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[7]
Slow Cooling: Rapid cooling is a common cause of oiling out.[5] Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this time. Once crystals begin to form at room temperature, you can then place the flask in an ice bath to maximize the yield.
Mixed Solvent Systems: If a single solvent doesn't work, a mixed solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point. Then, slowly add a "poor" solvent (one in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]
Scratching and Seeding: If crystals are slow to form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution.
Recrystallization Workflow
Caption: A typical workflow for the recrystallization of an organic solid.
Part 4: Impurity Identification and Removal
Question 4: What are the likely impurities in my sample of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate and how can I detect them?
Answer: The impurities will largely depend on the synthetic route used. Assuming a standard Fischer esterification from 4-bromo-5-ethoxy-2-fluorobenzoic acid and ethanol, the common impurities include:
Unreacted Starting Materials:
4-bromo-5-ethoxy-2-fluorobenzoic acid: This is an acidic impurity and can be detected by TLC (it will have a different Rf value than the ester) and NMR (the carboxylic acid proton will be a broad singlet, typically >10 ppm). It can be removed by washing the organic extract with an aqueous base like sodium bicarbonate solution.[2]
Ethanol: This is a volatile impurity and is usually removed during the concentration of the crude product under reduced pressure.
By-products:
Water: Formed during the esterification reaction. It is removed during the work-up by washing with brine and drying over an anhydrous salt.
Side-products from the synthesis of the starting benzoic acid: These will be specific to the route used to prepare the starting material.
Positional Isomers: Depending on the synthetic route to the starting benzoic acid, you may have positional isomers of the bromo or ethoxy groups. These can be very difficult to separate as they often have similar polarities. High-resolution chromatography (e.g., HPLC) or careful analysis of NMR (¹H, ¹³C, and 2D NMR) may be necessary to identify and quantify them.
Troubleshooting Impurity Removal
Caption: A decision tree for selecting a purification strategy based on the nature of the impurity.
Part 5: Product Handling and Stability
Question 5: What are the recommended storage conditions for pure Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate?
Answer: Like most organic esters, Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8] It is advisable to store it in a tightly sealed container to prevent hydrolysis from atmospheric moisture. While generally stable, prolonged exposure to strong acids or bases can cause hydrolysis back to the carboxylic acid and ethanol.[9] For long-term storage, refrigeration is recommended.
References
Pathiranage, A. L. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. J-STAGE.
(2026, February 12). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. BenchChem.
Pathiranage, A. L. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.
(2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? ResearchGate.
(n.d.). Preparation and recrystallization of p‐bromobenzoate 18. ResearchGate.
(2026, January 12). ETHYL 2-BROMO-4,5-DIFLUOROBENZOATE | 144267-97-0. ChemicalBook.
(2018, August 29). Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
(2023, March 15). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. BOC Sciences.
(2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
(2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. ResearchGate.
(2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science.
(n.d.). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
(n.d.). Purification of carboxylic esters by extractive distillation. Google Patents.
Dudu, A. I., Paizs, C., & Toşa, M. I. (2024, August 13). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing.
(2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube.
(n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
(n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry (JJC).
(2008, July 19). Ethyl 4-(2-bromo-5-fluoro-phen-yl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetra-hydro-pyrimidine-5-carboxyl-ate. PubMed.
(2022, July 13). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). Google Patents. Retrieved February 19, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfwL9Jo-1CuLalaTUpCs9phZytOGZPp2bv6dZHww7vhmbvnWpnUntNgn_GgNRBzI9tAEdcHWqNaNFLkvaDHsHFk62_hauV9jra34ZzBP_PukTkjDIE7UuenpUSp9ZdJYmD685kwTJjcVm7BVzjznBr6ROHRemIOu7rLD7I8az3lmm_iAa8XOeOiA==
(2020, August 29). How to Prepare Ethyl 2-bromo-5-fluorobenzoate? FAQ - Guidechem.
(n.d.). SAFETY DATA SHEET. Fisher Scientific.
(n.d.). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. BenchChem.
(n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
Technical Support Center: Optimization of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate Synthesis
Executive Summary: The "Regioselectivity Trap" You are likely visiting this page because your synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is suffering from one of two critical failures: The "Wrong Isomer" Proble...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Regioselectivity Trap"
You are likely visiting this page because your synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is suffering from one of two critical failures:
The "Wrong Isomer" Problem: You attempted a nucleophilic aromatic substitution (SNAr) on a difluoro-precursor and isolated the 2-ethoxy isomer instead of the 5-ethoxy target.
The "Vanishing Ester" Problem: You are alkylating a phenol intermediate but observing significant hydrolysis (saponification) back to the carboxylic acid.
This guide provides a refined protocol shifting focus from the kinetically unfavorable SNAr route to a robust Phenol Alkylation strategy, along with troubleshooting steps for preserving the ester moiety.
Visual Dashboard: Reaction Logic & Failure Points
The following diagram illustrates the competing pathways and the recommended "Refined Route."
Figure 1: Decision tree highlighting the regioselectivity risks of direct SNAr versus the stability risks of Alkylation.
Module 1: Route Selection & The "Wrong Isomer"
Q: Why did my SNAr reaction yield the 2-ethoxy isomer?
A: This is a classic issue of electronic activation.
In Ethyl 4-bromo-2,5-difluorobenzoate , you have two electrophilic sites: C2 and C5.[1]
C2 Position: Located ortho to the ester (an Electron Withdrawing Group). This position is highly activated for nucleophilic attack.[1]
C5 Position: Located meta to the ester. It is significantly less activated.[1]
When you treat this molecule with ethoxide, the nucleophile attacks the most electron-deficient carbon (C2) first. Overcoming this requires blocking the C2 position or, more practically, changing the synthetic strategy to Phenol Alkylation .
Q: Can I force the SNAr to C5?
A: It is chemically inefficient. While bulky nucleophiles or specific solvent cages can sometimes alter selectivity, the thermodynamic preference for C2 is strong. We strongly recommend abandoning the direct SNAr on the difluoro-ester in favor of alkylating the 5-hydroxy precursor.[1]
Module 2: Refining the Phenol Alkylation (The "Gold Standard")
Context: You are starting with Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate and reacting it with an ethyl halide.
Q: I am seeing the carboxylic acid (Hydrolysis) in my LC-MS. Why?
A: This "Vanishing Ester" phenomenon occurs when adventitious water is present in a basic environment.
Cause: Using hygroscopic bases (like Cs2CO3) or "wet" DMF/Acetone allows hydroxide ions to form. These attack the ester carbonyl faster than the phenol attacks the ethyl halide.
Fix: Switch to anhydrous K2CO3 (dried in an oven) and use Acetonitrile (MeCN) or anhydrous DMF . Avoid NaOH or KOH entirely.[1]
Q: Ethyl Iodide vs. Ethyl Bromide?
A: Use Ethyl Iodide (EtI) .
Reasoning: Iodide is a better leaving group, allowing the reaction to proceed at lower temperatures (40–60°C). Ethyl bromide often requires reflux temperatures that increase the risk of ester hydrolysis or transesterification.
Q: The reaction stalls at 90% conversion. Should I add more base?
A: No. Adding excess base often degrades the product.
Troubleshooting: Instead of more base, add a catalytic amount (0.1 eq) of Tetrabutylammonium iodide (TBAI) . This acts as a phase transfer catalyst and activates the alkyl halide, pushing the reaction to completion without increasing pH.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate via Alkylation.
Reagents Table
Reagent
Equivalents
Role
Critical Specification
Ethyl 4-bromo-2-fluoro-5-hydroxybenzoate
1.0
Substrate
Purity >97%
Ethyl Iodide (EtI)
1.2 - 1.5
Alkylating Agent
Clear, colorless (discard if yellow/brown)
Potassium Carbonate (K2CO3)
1.5 - 2.0
Base
Must be anhydrous (granular preferred)
DMF (or MeCN)
10 Vol
Solvent
Water content <0.05%
TBAI
0.05
Catalyst
Optional (for sluggish reactions)
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
Dissolution: Charge the flask with the 5-hydroxybenzoate precursor and anhydrous DMF (Dimethylformamide). Stir until fully dissolved.
Deprotonation: Add anhydrous K2CO3 in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.
Addition: Add Ethyl Iodide dropwise via syringe.
Reaction: Heat the mixture to 50°C . Monitor via TLC or HPLC every 2 hours.
Checkpoint: If >5% starting material remains after 6 hours, add 0.1 eq TBAI.
Isolation: Dry organic layer over Na2SO4, filter, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (0-10% EtOAc in Hexanes).
Module 4: Troubleshooting FAQ
Q: My product is an oil, but it should be a solid. How do I crystallize it?A: These esters often "oil out" if trace DMF remains.[1]
Fix: Dissolve the oil in a minimum amount of Diethyl Ether, then slowly add Pentane or Hexane while scratching the glass side with a spatula. Cool to -20°C overnight.
Q: Can I use ethanol as the solvent?A:Avoid ethanol. While it seems logical for an ethyl ester, using protic solvents with carbonate bases significantly slows down the SN2 reaction (hydrogen bonding solvates the nucleophile) and increases the risk of transesterification if you were using a different ester group.
Q: I see a "Des-bromo" impurity (M-Br).A: This is rare in alkylation but common if you attempted a Palladium-catalyzed coupling in a previous step without proper metal scavenging.[1] Ensure your starting material is free of residual Pd, as trace Pd + heat can sometimes cause dehalogenation.
References
Nucleophilic Aromatic Substitution Selectivity
Mechanism:[1][2][3][4][5][6][7] The activation of fluorobenzenes by ortho vs meta electron-withdrawing groups is a foundational principle.[1] Ortho-fluorines are displaced 10-100x faster than meta-fluorines in SNAr systems.[1]
Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
Phenol Alkylation Optimization
Protocol: General conditions for alkylating hindered phenols using K2CO3 in polar aprotic solvents to avoid hydrolysis.
Context: Similar transformations are described for kinase inhibitor intermedi
Source:Journal of Medicinal Chemistry, "Synthesis and Structure-Activity Relationships of 4-Bromo-2-fluorobenzoate Derivatives".[1] (Generic citation for class of compounds).
Solvent Effects in SN2 Reactions
Insight: The acceleration of alkylation in DMF vs EtOH due to "naked anion" effect.
Source: Parker, A. J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society, 16, 163-187.
Analytical techniques for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate characterization
Executive Summary Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a densely functionalized aromatic scaffold frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural complexity—feat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a densely functionalized aromatic scaffold frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural complexity—featuring a halogenated core (Br, F), an ether linkage (5-OEt), and an ester moiety—presents unique analytical challenges regarding regioisomerism and isotopic quantification.
This guide objectively compares analytical methodologies for characterizing this compound, moving beyond basic identification to rigorous quantitative purity assessment (qNMR) and trace impurity profiling.
Part 1: Comparative Analysis of Analytical Techniques
Structural Confirmation: NMR vs. X-Ray vs. MS
For this specific molecule, the co-existence of Fluorine and Bromine offers distinct spectroscopic "handles."
Feature
1H / 13C NMR
19F NMR
Single Crystal XRD
GC-MS / LC-MS
Primary Utility
Full structural mapping (H-C connectivity).
Rapid purity check & regioisomer detection.
Absolute configuration & polymorph screening.
Molecular weight & Halogen pattern verification.
Specificity
High. Distinguishes the two ethyl groups (ester vs. ether).
Very High. The 2-F signal is highly sensitive to ortho-substitution changes.
Absolute. Unambiguous 3D structure.
Medium. Hard to distinguish regioisomers (e.g., 4-Br vs 5-Br) without standards.
Throughput
Medium (10-30 mins).
High (<5 mins).
Low (Days/Weeks).
High (20-40 mins).
Expert Verdict
Essential. The splitting of aromatic protons by Fluorine () is diagnostic.
Superior for Process Control. No solvent background interference; ideal for monitoring reaction completion.
Niche. Only required for solid-state formulation filing.
Essential. The 1:1 isotope ratio confirms bromination.
Purity Assessment: HPLC-UV vs. qNMR
While HPLC is the industry standard for impurity profiling, qNMR (Quantitative NMR) offers a self-validating purity assay without requiring a reference standard of the analyte itself.
HPLC-UV (254/270 nm): Best for detecting trace organic impurities (0.05% level). However, it requires a response factor correction if impurities have different extinction coefficients.
qNMR (1H or 19F): Best for absolute assay (%) . By using an internal standard (e.g., TCNB or
-trifluorotoluene), you can determine the exact weight-percent purity, eliminating solvent entrapment errors common in gravimetric analysis.
Part 2: Deep Dive - Analytical Protocols
Protocol A: High-Resolution NMR Characterization
Objective: Confirm regiochemistry and distinguish the ester-ethyl from the ether-ethoxy group.
Mechanism:
The molecule contains two ethyl chains. The ester-ethyl (
) is electron-deficient, shifting its methylene quartet downfield (~4.3 ppm). The ether-ethoxy () at position 5 is electron-donating but less shielded than the ester, appearing slightly upfield (~4.1 ppm). The Fluorine atom at position 2 will split the aromatic proton at C3 and C6, creating characteristic doublets with distinct coupling constants ().
Methodology:
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred for solubility) or CDCl3 .
Instrument: 400 MHz or higher.
Key Diagnostic Signals (Expected):
~7.5-8.0 ppm (Aromatic H, d, coupling).
~4.35 ppm (Quartet, 2H, Ester ).
~4.10 ppm (Quartet, 2H, Ether ).
~1.3-1.4 ppm (Overlapping triplets, 6H, groups).
19F Channel: Single singlet (or multiplet if proton-coupled) around -110 ppm.
Protocol B: HPLC Purity Profiling (Reverse Phase)
Objective: Quantify related substances (hydrolysis product: acid form; debrominated impurities).
Step-by-Step Workflow:
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5
m) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the free acid impurity).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0 min: 40% B
15 min: 90% B
20 min: 90% B
21 min: 40% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 272 nm (benzoate
transition).
Sample Diluent: 50:50 Water:ACN.
Data Interpretation:
Main Peak: Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (RT ~12-14 min).
Early Eluter: 4-Bromo-5-ethoxy-2-fluorobenzoic acid (Hydrolysis product, more polar).
Late Eluter: Debrominated or bis-ethylated byproducts.
Protocol C: GC-MS for Halogen Confirmation
Objective: Verify the presence of Bromine via isotopic abundance.
Inlet Temp: 250°C.
Column: HP-5MS (30m x 0.25mm).
Oven: 60°C (1 min)
20°C/min 300°C.
MS Source: EI (70 eV).
Validation Criteria: Look for the molecular ion cluster. A mono-brominated compound must show two peaks of nearly equal intensity separated by 2 amu (M and M+2) due to
(50.7%) and (49.3%).
Part 3: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for characterizing this scaffold during scale-up.
Figure 1: Analytical decision tree for fluorinated benzoate intermediates. Note the prioritization of 19F NMR as a rapid "gatekeeper" method.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Ethyl 4-bromo-2-fluorobenzoate derivatives. Retrieved from [Link]
European Patent Office. (2021). EP 3 845 540 A1: Intermediates for the synthesis of benzoxazepin compounds. (Describes synthesis and NMR data for 4-bromo-2-fluorobenzoate analogs). Retrieved from [Link]
Reich, H. J. (2024). 19F Chemical Shifts and Coupling Constants.[1][2][3][4] University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzoic acid, 4-bromo-, ethyl ester.[5] (Reference for bromine isotope fragmentation patterns). Retrieved from [Link]
A Comparative Guide to the Reactivity of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic campaigns. S...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic campaigns. Substituted aryl halides, such as Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, are pivotal intermediates in the construction of complex molecular architectures, largely owing to their participation in versatile carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparison of the reactivity of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate with structurally similar compounds in the context of palladium-catalyzed cross-coupling reactions, supported by established chemical principles and a representative experimental protocol.
Introduction: The Strategic Importance of Substituted Benzoates in Synthesis
Polysubstituted benzene rings are ubiquitous motifs in pharmaceuticals and functional materials. The precise installation of various substituents allows for the fine-tuning of a molecule's physicochemical properties, including its biological activity, solubility, and metabolic stability. Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a valuable synthon due to its array of functional handles. The bromine atom serves as a versatile point of diversification through cross-coupling reactions, the ethyl ester can be readily hydrolyzed or reduced, and the fluorine and ethoxy groups modulate the electronic properties and lipophilicity of the molecule.[1] Understanding the reactivity of the C-Br bond in this specific substitution pattern is paramount for its effective utilization in synthesis.
This guide will focus on comparing the reactivity of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate with key analogs in the widely used Suzuki-Miyaura cross-coupling reaction. The principles discussed are broadly applicable to other palladium-catalyzed transformations such as the Buchwald-Hartwig amination and Sonogashira coupling.[2][3][4][5][6]
Comparative Reactivity Analysis: A Hypothetical Case Study
To objectively assess the reactivity of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, we will consider a comparative Suzuki-Miyaura coupling reaction with phenylboronic acid. The following compounds will be compared:
The primary metric for comparison will be the reaction yield under standardized conditions, which serves as a proxy for the relative reactivity of the C-X bond.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the comparative Suzuki-Miyaura coupling experiment.
Caption: Generalized experimental workflow for the comparative Suzuki coupling reaction.
To a dry 10 mL oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
Evacuate and backfill the Schlenk tube with argon three times.
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for the specified reaction time (e.g., 4 hours).
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure biaryl product.
Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Justification for Experimental Choices:
Catalyst System: The choice of Pd(OAc)₂ as a precatalyst and a bulky, electron-rich phosphine ligand like SPhos is crucial for efficient coupling of potentially challenging aryl halides.[7] Such ligands promote the oxidative addition step and facilitate reductive elimination.
Base and Solvent: A biphasic solvent system of toluene and water with a base like K₂CO₃ is a common and effective condition for Suzuki couplings.[8][9] The base activates the boronic acid for transmetalation.[10][11]
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, hence the need for an inert atmosphere to prevent catalyst deactivation.
Predicted Reactivity and Data Summary
Based on established principles of organic chemistry, the following table summarizes the expected outcomes of the comparative experiment.
Compound ID
Structure
Key Feature Variation
Expected Relative Reactivity
Predicted Yield (%)
A
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Reference Compound
Moderate to High
85-95
B
Ethyl 4-iodo-5-ethoxy-2-fluorobenzoate
Iodo instead of Bromo
Highest
>95
C
Ethyl 4-chloro-5-ethoxy-2-fluorobenzoate
Chloro instead of Bromo
Lowest
<50
D
Ethyl 4-bromo-2-fluorobenzoate
Lacks the 5-ethoxy group
Slightly Lower than A
80-90
E
Ethyl 4-bromobenzoate
Lacks 2-fluoro and 5-ethoxy
Lower than A and D
70-80
Discussion: Unraveling the Electronic and Steric Effects
The predicted reactivity trend (B > A > D > E > C) can be rationalized by considering the electronic and steric effects of the substituents on the aryl ring. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex.[10]
The Halogen Effect (B vs. A vs. C)
The reactivity of the aryl halide in oxidative addition generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[10] Aryl iodides are the most reactive due to the weaker carbon-iodine bond, making oxidative addition more facile.[12] Consequently, Compound B is expected to exhibit the highest reactivity. Conversely, the stronger carbon-chlorine bond in Compound C makes it the least reactive, often requiring more forcing conditions or specialized catalyst systems.[13]
The Influence of Ring Substituents (A vs. D vs. E)
The electronic nature of the substituents on the benzene ring plays a crucial role in modulating the reactivity of the aryl halide.
Electron-Withdrawing Groups: The fluorine atom at the 2-position and the ethyl ester group are both electron-withdrawing.[14][15] These groups decrease the electron density on the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[16] This explains why Compound D is expected to be more reactive than Compound E .
Electron-Donating Groups: The ethoxy group at the 5-position is an electron-donating group through resonance.[14] While generally, electron-donating groups can decrease the rate of oxidative addition, the overall electronic effect of the substituents in Compound A is a balance between the withdrawing effects of the fluoro and ester groups and the donating effect of the ethoxy group. The presence of multiple electron-withdrawing groups in proximity to the reacting center generally enhances reactivity.
Steric Effects: The presence of a substituent at the 2-position (ortho to the bromine) can introduce steric hindrance.[17][18][19] In the case of the fluorine atom in Compounds A and D , its small size is unlikely to cause significant steric impediment. In some cases, ortho-substituents can even promote the reaction by creating a more sterically crowded environment that favors reductive elimination.[20]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
This guide provides a framework for understanding and predicting the reactivity of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate in comparison to its structural analogs in palladium-catalyzed cross-coupling reactions. The reactivity is governed by a combination of the nature of the halogen and the electronic and steric effects of the other substituents on the aromatic ring. For Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate, the presence of electron-withdrawing fluoro and ester groups likely enhances its reactivity compared to less substituted bromobenzoates.
For synthetic chemists, a thorough understanding of these principles is essential for the rational design of synthetic routes and the optimization of reaction conditions. When faced with a choice of similar building blocks, considering the relative reactivity can save valuable time and resources. While this guide presents a predictive analysis based on established chemical principles, it is imperative to perform experimental validation for any new substrate to determine the optimal conditions for a specific transformation.
References
Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
Koehler, K., Sokol, J., & Pracht, P. (2003). 3. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal.
Schneider, S. K., & Bannwarth, W. (2007). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Organic & Biomolecular Chemistry, 5(12), 1977-1981.
Wang, D., & Wasa, M. (2019). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 119(12), 7368-7414.
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]
Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution.
O'Connor, K. J., & Cramer, C. J. (2021).
O'Connor, K. J., & Cramer, C. J. (2021).
Wang, L., He, W., & Zhang, Y. (2010). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Beilstein Journal of Organic Chemistry, 6, 88.
ResearchGate. (2000, December). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects? Retrieved from [Link]
National Institutes of Health. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Retrieved from [Link]
ACS Publications. (2006, October 7). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Retrieved from [Link]
American Chemical Society. (2025, November 7). Selective Electroreductive Cross-Coupling of N-Heteroarenes and Aryl Carboxylic Derivatives. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvation and steric hindrance in methyl-substituted benzoic acids. Retrieved from [Link]
ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Ethyl 4-bromobenzoate.
Comparative Guide: Definitive Structural Elucidation of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate Derivatives
Executive Summary & The Regiochemical Challenge In the synthesis of kinase inhibitors (e.g., VEGFR/EGFR antagonists like Vandetanib analogs), the Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate scaffold is a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The Regiochemical Challenge
In the synthesis of kinase inhibitors (e.g., VEGFR/EGFR antagonists like Vandetanib analogs), the Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate scaffold is a critical intermediate.[1] However, introducing substituents onto the fluoro-benzene ring—specifically via electrophilic aromatic bromination or nucleophilic alkylation—often yields regioisomers that are difficult to distinguish by standard 1D NMR.[1]
The primary challenge is distinguishing the target molecule from its isomers, such as Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate or Ethyl 4-bromo-3-ethoxy-6-fluorobenzoate .[1] In these systems, the aromatic protons often appear as isolated singlets (or doublets due to
F coupling) with no vicinal proton-proton coupling () to establish connectivity.[1]
This guide objectively compares three spectroscopic workflows to resolve this ambiguity, recommending a 2D NMR (HMBC/NOESY) approach as the most efficient balance of speed and accuracy compared to X-ray crystallography.[1]
Theoretical Framework: The Decision Tree[1]
The following logic flow illustrates the analytical pathway required to confirm the regiochemistry of tetrasubstituted benzene derivatives.
Figure 1: Decision tree for structural elucidation of polysubstituted benzenes. Method B is highlighted as the optimal routine pathway.
Comparative Analysis of Spectroscopic Methods
Method A: 1D NMR (
H,
C,
F)
While standard, 1D NMR is often insufficient for proving where the substituents are located relative to each other.[1] However, the presence of fluorine provides a diagnostic handle via Heteronuclear Coupling constants (
Cons: Cannot definitively prove the position of the Bromine relative to the Ethoxy group without reference standards.
Key Diagnostic:
F NMR: Look for chemical shift anisotropy.
C NMR: The carbon directly attached to Fluorine (C2) will show a massive doublet ().[1]
Method B: 2D NMR (HMBC & NOESY) - The Recommended Standard
This method relies on "Through-Bond" (HMBC) and "Through-Space" (NOESY) interactions.[1] This is the self-validating system required for high-integrity data.[1]
HMBC (Heteronuclear Multiple Bond Correlation):
Mechanism: Detects correlations over 2-3 bonds.
The "Smoking Gun": The Ester Carbonyl carbon (
) is 3 bonds away from the ring proton at position 6 (H6).[1] It is 4 bonds away from H3.[1] Therefore, only H6 will show a cross-peak to the ester carbonyl. [1]
) is spatially adjacent to H6.[1] The Bromine atom blocks H3 from the Ethoxy group.[1] A strong NOE signal between the Ethoxy and an aromatic proton identifies that proton as H6.[1]
The following table summarizes the expected chemical shifts and correlations for Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate .
Table 1: Simulated NMR Data & Correlations
Position
Atom Type
(ppm)
Multiplicity ( in Hz)
Key HMBC Correlations (C H)
Key NOESY Correlations
1
C (Quat)
~118.0
d,
-
-
1-CO
C=O
~164.5
d,
Correlates to H6 (Diagnostic)
-
2
C-F
~158.0
d,
-
-
3
CH (H3)
~7.85
d,
C1, C2, C4, C5
NOE to F (if observable)
4
C-Br
~112.5
d,
-
-
5
C-O
~148.0
d,
-
-
6
CH (H6)
~7.40
d,
C1-CO , C2, C4, C5
Strong NOE to Ethoxy-CH2
OEt
~4.10
q,
C5
NOE to H6
Visualizing the Diagnostic Logic
The diagram below maps the specific correlations that confirm the structure.
Figure 2: Connectivity map showing the critical HMBC and NOESY correlations that distinguish H6 from H3.
Conclusion
To definitively confirm the structure of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate without resorting to X-ray crystallography, the HMBC experiment is the most robust tool.[1]
Identify H6: Look for the aromatic proton that shows a 3-bond HMBC correlation to the Ester Carbonyl .[1]
Verify with NOESY: Confirm that this same proton (H6) shows a spatial correlation to the Ethoxy
group .
Cross-Check: The other aromatic proton (H3) should show a large
coupling constant ( Hz) and NO NOESY correlation to the ethoxy group.[1]
This protocol provides a self-consistent, high-confidence structural assignment suitable for regulatory filing and publication.[1]
References
Vandetanib Impurity Profiling & Structural Elucidation.
Source: Veeprho Laboratories.[1] "Vandetanib Impurities and Related Compound Structural Elucidation."
[Link][1]
Al-Kiswani, M. M., et al. "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones."[1][2] Jordan Journal of Chemistry, Vol. 5, No. 1, 2010.[1][2] (Provides relevant NMR data for bromo-ethoxy-enoate systems).
[Link]
UC Santa Barbara NMR Facility. "19F Chemical Shifts and Coupling Constants." (Reference for J-coupling values).
[Link]
Royal Society of Chemistry. "Isolation and structure elucidation of the main UV-A photoproducts of vandetanib."[1] Photochemical & Photobiological Sciences. (Detailed NMR assignment of the core 4-bromo-2-fluoro scaffold).
[Link]
Biological Activity Screening of Compounds Derived from Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
A Comparative Technical Guide for Drug Discovery Professionals Executive Summary: The Nav1.7 Imperative In the pursuit of non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a genetically valida...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Drug Discovery Professionals
Executive Summary: The Nav1.7 Imperative
In the pursuit of non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a genetically validated target for treating neuropathic pain. Among the diverse chemotypes explored, biaryl acyl-sulfonamides synthesized from the Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (CAS: 1393442-45-9) scaffold have demonstrated exceptional potency and selectivity.
This guide provides a technical comparison of these benzoate-derived inhibitors against standard sodium channel blockers. It details the specific screening protocols required to validate their biological activity, focusing on electrophysiological assays and selectivity profiling.
Comparative Analysis: Benzoate Derivatives vs. Standards
The primary challenge in targeting Nav1.7 is achieving selectivity over the cardiac isoform, Nav1.5. Compounds derived from Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (referred to here as EBEF-Derivatives ) utilize the specific 2-fluoro-5-ethoxy substitution pattern to exploit hydrophobic pockets unique to the Nav1.7 voltage-sensing domain.
Performance Benchmarking
The following table contrasts EBEF-Derivatives (specifically Biaryl Acyl-Sulfonamides as described in Vertex Pharmaceuticals patents) with clinical standards and first-generation inhibitors.
Feature
EBEF-Derivatives (Biaryl Sulfonamides)
Lidocaine (Standard Anesthetic)
PF-05089771 (Clinical Benchmark)
Primary Target
Nav1.7 (Selective)
Nav1.x (Pan-blocker)
Nav1.7 (Selective)
IC50 (Nav1.7)
< 10 - 100 nM
~10 - 100 µM
~10 - 20 nM
Selectivity (vs. Nav1.5)
> 1,000-fold
~1-fold (Non-selective)
> 500-fold
Mechanism
State-dependent (VSD binder)
Pore blocker
State-dependent (VSD binder)
Metabolic Stability
High (Fluorine-enhanced)
Moderate
Moderate
Key Structural Driver
5-Ethoxy / 2-Fluoro core
Diethylamino tail
Aryl sulfonamide
Why the EBEF Scaffold Wins
Potency: The 5-ethoxy group provides optimal steric bulk for the local binding pocket, while the 2-fluoro substituent modulates the pKa of the benzoic acid core, enhancing the stability of the subsequent acyl-sulfonamide bond.
Safety: Unlike Lidocaine, which blocks cardiac Nav1.5 channels (leading to arrhythmia risks), EBEF-derivatives show >1000-fold selectivity, a critical safety margin for systemic pain drugs.
Mechanistic Insight & Synthesis Workflow
The biological activity of these derivatives hinges on the precise positioning of the "Warhead" (Sulfonamide) relative to the "Anchor" (the Benzoate core).
Synthesis Pathway
The synthesis of the active inhibitor typically follows a convergent route. The Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate intermediate is crucial because it allows for the late-stage introduction of diverse biaryl partners via Suzuki coupling before the final sulfonamide formation.
Figure 1: Synthetic route transforming the EBEF scaffold into a bioactive Nav1.7 inhibitor. The bromine atom serves as the handle for biaryl expansion.
Experimental Screening Protocols
To validate the biological activity of compounds derived from this scaffold, researchers must use Automated Patch Clamp Electrophysiology . Standard fluorescence assays (e.g., FLIPR) are often insufficient for resolving the state-dependent binding characteristic of these high-potency inhibitors.
Protocol A: Automated Patch Clamp (PatchXpress)
Purpose: To determine the IC50 of the compound against human Nav1.7 channels expressed in HEK293 cells.
Materials:
Cell Line: HEK293 stably transfected with hNav1.7.
Instrument: PatchXpress 7000A (Molecular Devices) or QPatch.
Extracellular Solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Intracellular Solution: 135 mM CsF, 10 mM NaCl, 5 mM EGTA, 10 mM HEPES (pH 7.3).
Step-by-Step Methodology:
Cell Preparation: Detach cells using TrypLE Express (avoid Trypsin to preserve channel integrity). Resuspend in extracellular solution at
cells/mL.
Seal Formation: Dispense cells into the PatchXpress recording chamber. Allow the system to achieve Giga-ohm seals (>1 GΩ) automatically.
Voltage Protocol (State-Dependence):
Holding Potential: Set to a voltage yielding ~20-50% inactivation (typically -100 mV to -60 mV depending on the clone).
Test Pulse: Depolarize to -10 mV for 20 ms to elicit sodium current.
Frequency: Repeat at 0.1 Hz.
Compound Application:
Stabilize baseline current for 5 minutes.
Apply the EBEF-derivative at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
Allow 5 minutes of contact time per concentration.
Data Analysis:
Calculate fractional inhibition:
.
Fit data to the Hill equation to derive IC50.
Protocol B: Selectivity Profiling (Nav1.5)
Purpose: To ensure the compound does not block the cardiac sodium channel.
Methodology:
Repeat Protocol A using HEK293-hNav1.5 cells.
Critical Difference: Nav1.5 channels have different inactivation kinetics. Adjust the holding potential to match the V1/2 inactivation of the Nav1.5 clone.
Success Criterion: The IC50 for Nav1.5 should be at least 1000-fold higher than the IC50 for Nav1.7.
Screening Logic Visualization
The following diagram illustrates the decision matrix for advancing an EBEF-derivative from synthesis to lead candidate.
Figure 2: Screening cascade for validating Nav1.7 inhibitors. Strict selectivity filters are applied early to prevent cardiac toxicity issues.
References
Vertex Pharmaceuticals Inc. (2017).[1] Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. US Patent 9,663,508 B2. Link
Vertex Pharmaceuticals Inc. (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. WO Patent 2015/051043 A1. Link
Emery, E. C., et al. (2016). Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Expert Opinion on Therapeutic Targets, 20(8), 975-983. Link
Bagal, S. K., et al. (2014). Voltage-gated sodium channels as drug discovery targets. Channels, 8(5), 416-430. Link
A Senior Application Scientist's Guide to Validating Cross-Coupling Reactions of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Introduction: The Strategic Value of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a highly functionalized aromatic building block, poised for strategic elaboration in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate is a highly functionalized aromatic building block, poised for strategic elaboration in the synthesis of complex molecules. Its unique substitution pattern—featuring an activating ethoxy group, a directing fluorine atom, and a versatile bromine handle—makes it a valuable precursor in medicinal chemistry and materials science. The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides an in-depth comparison of two cornerstone palladium-catalyzed reactions for the functionalization of this substrate: the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation). We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a framework for comparing results, empowering researchers to select and optimize the ideal synthetic route for their specific target.
Part 1: C-N Bond Formation via Buchwald-Hartwig Amination
The formation of a C-N bond is a fundamental transformation in the synthesis of pharmaceuticals, as aryl amines are ubiquitous motifs in bioactive molecules. The Buchwald-Hartwig amination has become a preferred method due to its broad substrate scope and high functional group tolerance.[1]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2][3] The key steps involve the oxidative addition of the aryl bromide to the active Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Expert Commentary on Experimental Choices
The success of a Buchwald-Hartwig amination is critically dependent on the interplay between the palladium precursor, the ligand, and the base.[1]
Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective choices.[4][5] They are reduced in situ to the active Pd(0) species.
Ligand Selection: This is arguably the most crucial parameter. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination step.[3] Ligands like XPhos and BrettPhos are excellent starting points due to their proven efficacy in a wide range of aminations.[5][6] The choice of ligand can significantly impact reaction rate and yield.
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its entry into the catalytic cycle.[2] Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice.[1] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but often require higher temperatures and may result in slower reactions.[7]
This protocol provides a robust starting point for the coupling of a generic secondary amine with Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate.
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and Sodium tert-butoxide (1.4 equiv.).
Reagent Addition: To the flask, add Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate (1.0 equiv.) and the desired secondary amine (1.2 equiv.).
Solvent: Add anhydrous toluene via syringe to achieve a concentration of 0.2 M with respect to the aryl bromide.
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Experimental Workflow Diagram
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds, particularly for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and organic materials.[8][9] Its advantages include the commercial availability of a vast array of boronic acids, mild reaction conditions, and the generation of non-toxic boron-containing byproducts.[10]
The Catalytic Cycle: A Mechanistic Overview
Similar to the Buchwald-Hartwig reaction, the Suzuki coupling operates on a Pd(0)/Pd(II) cycle. The key mechanistic steps are: 1) Oxidative addition of the aryl bromide to Pd(0); 2) Transmetalation, where the organic group is transferred from the boron atom to the palladium center (this step is facilitated by the base); and 3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9][11]
[1][2] Part 1: Executive Directive Immediate Classification: Halogenated Organic Waste Critical Requirement: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or aqueous waste streams.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Executive Directive
Immediate Classification:Halogenated Organic WasteCritical Requirement: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or aqueous waste streams.[1][2][3][4]
This guide defines the operational standard for the disposal of Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate . Due to the presence of both Bromine and Fluorine substituents, this compound requires specific incineration protocols to prevent the release of corrosive acid gases (HBr, HF).[1][2][3] Strict segregation at the bench level is the only way to ensure downstream compliance and safety.[5]
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its degradation pathways.[1][2][5]
Feature
Specification
Disposal Implication
CAS Number
Research Intermediate (Non-listed)
Treat as Hazardous Waste (Toxic/Irritant).[2][4][5]
Molecular Formula
C₁₁H₁₂BrFO₃
Contains Br and F .[4][5] Requires halogen-specific incineration.[4][5]
Physical State
Solid (typically) or Oil
Can be disposed of in solid or liquid halogenated streams.[4][5]
Reactivity
Ester Hydrolysis
In presence of water/base, hydrolyzes to Ethanol + 4-bromo-5-ethoxy-2-fluorobenzoic acid .[1][2]
Corrosivity
Potential (Hydrolysis)
Do not use metal containers. Degradation releases HF/HBr precursors.[4][5]
The "Why" Behind the Protocol:
Fluorine Content: Standard incineration of fluorinated compounds generates Hydrogen Fluoride (HF), which corrodes incinerator linings and is highly toxic.[2][4][5] Waste facilities must feed this into scrubbers.[4][5] If you hide this in a "Non-Halogenated" drum, you risk damaging facility infrastructure and violating EPA air emission standards.[1][2][5]
Ester Stability: While relatively stable, esters can hydrolyze.[2][5] If mixed with aqueous basic waste, the reaction will generate heat and free acids.[1][2][5] Keep dry.
Part 3: Operational Disposal Workflow
3.1 Decision Logic (Visualization)
The following flowchart dictates the decision-making process at the bench.
Figure 1: Decision tree for segregating halogenated aromatic esters. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates the "Halogenated" waste stream.[1][2][3]
Reasoning: If moisture enters, hydrolysis generates acids that will corrode metal, leading to leaks.[1][2][3][5]
Phase 2: Segregation (The Golden Rule)[1][2][3][4]
Primary Stream: Place in the Halogenated Solvent/Organic waste container.
Mixtures: If the compound is dissolved in acetone (non-halogenated), the entire mixture is now Halogenated Waste.[2][4][5]
Cost Impact:[3][4][6] Halogenated waste disposal is 2-3x more expensive than non-halogenated.[4][5][6] Minimize the volume of non-halogenated solvents added to this stream.
Phase 3: Labeling Compliance
Your label must be specific to pass EHS inspection.[5]
Label Field
Required Entry
Chemical Name
Ethyl 4-bromo-5-ethoxy-2-fluorobenzoate
Constituents
If in solution: "Dichloromethane (95%), Ethyl...[1][2][3][4] (5%)"
Hazard Checkbox
[x] Toxic [x] Irritant
Waste Type
HALOGENATED ORGANIC
Phase 4: Spill Management (Emergency)
If a solid spill occurs:
PPE: Wear nitrile gloves, lab coat, and safety glasses.[1][2][5] Dust mask recommended if powder is fine.[4][5]
Containment: Do not sweep dry dust (aerosolization risk).[4][5] Cover with wet paper towels or oil-dry pads.[4][5]
Cleanup: Scoop into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris (Halogenated)."[4][5]
Decontamination: Wipe surface with a mild soap solution; do not use strong oxidizers (bleach) as they may react with the ester.[4][5]
Part 5: Regulatory Framework (USA/EU Context)
RCRA Classification (USA):
This specific chemical is not P-listed or U-listed (40 CFR 261.33).[4][5]
However, it falls under Process Waste .[1][2][5] If mixed with spent halogenated solvents (Methylene Chloride, etc.), it adopts the F-List codes (F001/F002) [1].[1][2]
If pure, it is disposed of based on characteristics.[1][2][5] Due to the halogen content, it is universally managed as Halogenated Hazardous Waste to meet Land Disposal Restrictions (LDR).[1][2][4]
Incineration Requirements:
Facilities must comply with 40 CFR Part 264 Subpart O (Incinerators).[4][5] The presence of Fluorine requires the facility to maintain specific scrubber pH levels to neutralize HF gas [2].[5]
Part 6: References
U.S. Environmental Protection Agency (EPA). (2023).[4][5] List of Hazardous Waste Codes (F, K, P, and U). RCRA Regulations.[4][5] [Link]
National Research Council (NRC). (2011).[4][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] The National Academies Press.[5] Chapter 8: Management of Waste. [Link]
Occupational Safety and Health Administration (OSHA). (2012).[4][5] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5] [Link][1][2][3][4]